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  • Product: 1,3-Dimethyl-3-butenyl salicylate
  • CAS: 80118-10-1

Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Molecular Mechanisms of 1,3-Dimethyl-3-butenyl Salicylate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary & Physicochemical Rationale 1,3-Dimethyl-3-butenyl salicylate (CAS: 80118-10-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Physicochemical Rationale

1,3-Dimethyl-3-butenyl salicylate (CAS: 80118-10-1) is a lipophilic ester of salicylic acid. While primarily recognized in regulatory databases as a fragrance ingredient[1][2], its biochemical scaffold places it firmly within the class of non-steroidal anti-inflammatory prodrugs (NSAIDs).

In in vitro assay development, the fundamental challenge with free salicylic acid is its poor intracellular accumulation due to its negative charge at physiological pH. By esterifying the carboxyl group with a branched alkene alcohol (1,3-dimethyl-3-butenol), the topological polar surface area (TPSA) is reduced to 46.5 Ų, and the XLogP3 is driven up to 4.5[1][3]. This structural modification acts as a "Trojan Horse," allowing the molecule to rapidly traverse phospholipid bilayers via passive diffusion before being enzymatically activated within the cytosol.

Core Intracellular Mechanisms

The in vitro mechanism of action of 1,3-dimethyl-3-butenyl salicylate is multi-phasic, relying on intracellular metabolism to unleash its pharmacodynamic effects[4][5].

Phase I: Intracellular Prodrug Activation

Upon crossing the plasma membrane, the compound encounters ubiquitous intracellular carboxylesterases (e.g., hCE1 in hepatocytes/macrophages, hCE2 in intestinal lines). These enzymes hydrolyze the ester bond, liberating the active moiety—salicylic acid—and the volatile byproduct 1,3-dimethyl-3-butenol. This localized cleavage ensures a high intracellular concentration of the active drug without acidifying the extracellular culture media.

Phase II: NF-κB Pathway Modulation

The primary anti-inflammatory mechanism of the liberated intracellular salicylate is the potent inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade[4]. In a resting cellular state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon pro-inflammatory stimulation (e.g., by Lipopolysaccharide [LPS]), the IKK complex typically phosphorylates IκBα, marking it for proteasomal degradation. Salicylates bind to and inhibit the IKK-β subunit, preventing IκBα degradation. Consequently, NF-κB remains trapped in the cytoplasm, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[4].

Phase III: Cyclooxygenase (COX) Suppression and TRP Modulation

Unlike aspirin, which irreversibly acetylates COX enzymes, non-acetylated salicylates exert a dual effect on the cyclooxygenase pathway[5][6]:

  • Transcriptional Suppression: Secondary to NF-κB inhibition, the transcription of the PTGS2 gene (encoding COX-2) is heavily downregulated[4].

  • Direct Modulation: Salicylates weakly inhibit existing COX-1 and COX-2 enzymes, reducing the biosynthesis of pro-inflammatory prostaglandins[5][6].

  • Ion Channel Interaction: Lipophilic salicylates also modulate Transient Receptor Potential (TRP) channels, specifically activating TRPV1 and TRPA1, which leads to downstream neuropeptide release and desensitization[5].

MOA DMBS 1,3-Dimethyl-3-butenyl Salicylate Membrane Lipid Bilayer Diffusion DMBS->Membrane Esterase Intracellular Esterases (e.g., hCE1) Membrane->Esterase SA Salicylic Acid (Active Moiety) Esterase->SA Hydrolysis IKK IKK Complex SA->IKK Inhibits IkB IκBα (Stabilized) IKK->IkB Prevents Degradation NFkB NF-κB (Cytoplasmic) IkB->NFkB Sequesters COX2 Suppression of COX-2 Transcription NFkB->COX2 Blocks Translocation

Fig 1: Intracellular hydrolysis of 1,3-dimethyl-3-butenyl salicylate and NF-κB pathway inhibition.

Quantitative Physicochemical & Pharmacodynamic Data

To design robust in vitro assays, researchers must account for the compound's physical properties. The high lipophilicity dictates that carrier solvents (like DMSO) must be used carefully to prevent precipitation in aqueous media.

ParameterValueSource / Methodology
Molecular Formula C13H16O3PubChem CID 16205339[1]
Molecular Weight 220.26 g/mol Computed by PubChem[1]
Predicted XLogP3 4.5Computed by XLogP3 3.0[1][3]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Vapor Pressure 0.000450 mmHg @ 25 °CEstimation[2][7]
Primary Target Modulated IKK-β / COX-1 & COX-2In vitro cell lysate assays[4][5]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality checks. A result is only as reliable as the controls that validate the mechanism of action.

Protocol A: Intracellular Esterase Cleavage & Uptake Kinetics (LC-MS/MS)

Objective: To prove that 1,3-dimethyl-3-butenyl salicylate acts as a prodrug, we must quantify the disappearance of the parent ester and the appearance of intracellular salicylic acid. Cell Line: HepG2 (High endogenous carboxylesterase activity).

  • Seeding: Seed HepG2 cells at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with 10 μM of the compound dissolved in 0.1% DMSO.

  • Time-Course Lysis: At intervals (0, 15, 30, 60, 120 mins), wash cells rapidly with ice-cold PBS to halt membrane transport.

  • Causality Step (Critical): Lyse cells using RIPA buffer supplemented with Bis-pNPP (an esterase inhibitor) . Why? If you lyse cells without an esterase inhibitor, the enzymes will continue to cleave the drug in the tube, giving you a falsely elevated rate of intracellular hydrolysis.

  • Extraction & Analysis: Extract lysates with ethyl acetate, dry under nitrogen, and reconstitute in mobile phase. Analyze via LC-MS/MS (MRM mode: m/z 221.1 [M+H]+ for parent; m/z 137.0 [M−H]− for salicylic acid).

  • Self-Validation Checkpoint: Include a heat-inactivated cell lysate control. If salicylic acid appears in this control, non-enzymatic hydrolysis or sample degradation is occurring, invalidating the enzymatic rate calculation.

Protocol B: NF-κB Nuclear Translocation Assay (Subcellular Fractionation)

Objective: Validate the downstream signaling inhibition by tracking the spatial location of NF-κB (p65 subunit). Cell Line: RAW 264.7 Murine Macrophages.

  • Pre-treatment: Pre-treat cells with the compound (1, 5, 10 μM) for 2 hours. Why? This allows sufficient time for the lipophilic prodrug to diffuse into the cell and undergo esterase cleavage into the active salicylate moiety.

  • Stimulation: Add 1 μg/mL LPS for 30 minutes to trigger TLR4 and induce NF-κB translocation[4].

  • Hypotonic Lysis: Harvest cells and resuspend in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) containing 0.5% NP-40. Why? NP-40 at this concentration selectively lyses the plasma membrane while keeping the nuclear envelope intact.

  • Fractionation: Centrifuge at 3,000 x g for 5 minutes. The supernatant is the cytosolic fraction . Resuspend the pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 400 mM NaCl) to yield the nuclear fraction .

  • Western Blotting: Probe the nuclear fraction for p65 and the cytosolic fraction for IκBα.

  • Self-Validation Checkpoint: Probe the cytosolic fraction for Lamin B1 (a nuclear marker) and the nuclear fraction for GAPDH (a cytosolic marker). Cross-contamination indicates overly aggressive NP-40 lysis, which would generate false positives for nuclear translocation.

Workflow Step1 Cell Culture RAW 264.7 Step2 Pre-treatment DMBS (1-10 μM) Step1->Step2 Step3 Stimulation LPS (1 μg/mL) Step2->Step3 Step4 Fractionation Hypotonic Lysis Step3->Step4 Step5 Quantification Western Blot Step4->Step5

Fig 2: In vitro experimental workflow for validating NF-κB nuclear translocation inhibition.

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Exploratory

Analytical Characterization of 1,3-Dimethyl-3-butenyl Salicylate: A Technical Guide to Molecular Weight, Exact Mass, and HRMS Workflows

Executive Summary For researchers and drug development professionals, the precise analytical tracking of fragrance ingredients and their metabolites is critical for toxicological screening and quality assurance. 1,3-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise analytical tracking of fragrance ingredients and their metabolites is critical for toxicological screening and quality assurance. 1,3-dimethyl-3-butenyl salicylate (CAS: 80118-10-1) is a prominent ester utilized in the fragrance industry. This whitepaper provides an authoritative, in-depth analysis of its structural parameters, focusing on the critical distinction between molecular weight and exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unambiguous identification.

Chemical Identity & Fundamental Parameters

1,3-dimethyl-3-butenyl salicylate is structurally composed of a salicylic acid core esterified with a branched aliphatic alkene (4-methylpent-4-en-2-ol). Because of its widespread use in consumer products, it is subject to rigorous safety assessments, such as those conducted by the Research Institute for Fragrance Materials ()[1].

To effectively isolate and quantify this compound in complex biological or environmental matrices, analysts must first establish its fundamental quantitative parameters.

Table 1: Physicochemical and Mass Parameters
ParameterValueAnalytical Relevance
Chemical Formula C₁₃H₁₆O₃Determines isotopic distribution patterns.
CAS Registry Number 80118-10-1Global identifier for regulatory compliance.
Average Molecular Weight 220.26 g/mol Used for bulk stoichiometric and molarity calculations.
Monoisotopic Exact Mass 220.10994 DaCritical for High-Resolution Mass Spectrometry (HRMS).
XLogP3 (Predicted) 4.5Indicates high lipophilicity; dictates reverse-phase LC retention.

(Data sourced from[2])

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

A common pitfall in analytical method development is conflating molecular weight with exact mass. Understanding the causality behind these two metrics is essential for accurate mass spectrometry.

  • Molecular Weight (220.26 g/mol ): This value is calculated using the weighted average of the naturally occurring isotopes of carbon, hydrogen, and oxygen. It is strictly utilized for macroscopic laboratory preparations (e.g., weighing solid standards to create a 1 mM stock solution).

  • Exact Mass (220.10994 Da): This is the calculated mass of the molecule utilizing only the most abundant, stable isotopes (¹²C = 12.00000, ¹H = 1.007825, ¹⁶O = 15.994915). Because mass spectrometers measure discrete ions rather than bulk averages, the exact mass is the target value for detection.

The Causality of the Mass Defect: The exact mass ends in .10994 due to the mass defect—the phenomenon where the binding energy of the nucleus causes the mass of isotopes like ¹H and ¹⁶O to deviate slightly from whole integers. High-resolution instruments (e.g., Q-TOF or Orbitrap) exploit this defect to differentiate 1,3-dimethyl-3-butenyl salicylate from isobaric interferences (molecules with the same nominal mass of 220 Da but different elemental compositions).

Analytical Protocol: Self-Validating HRMS Workflow

To ensure absolute trustworthiness in the identification of 1,3-dimethyl-3-butenyl salicylate, the following LC-HRMS protocol operates as a self-validating system .

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to prevent ester hydrolysis. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • UHPLC Separation: Inject 1 µL onto a sub-2 µm C18 reverse-phase column. Given the compound's high lipophilicity (XLogP3 = 4.5), utilize a gradient elution starting at 40% Mobile Phase B (0.1% Formic Acid in Acetonitrile) ramping to 95% over 10 minutes.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Self-Validation Mechanism (Lock Mass & Isotopic Fidelity): Continuously infuse Leucine Enkephalin ( m/z 556.2771) via a reference sprayer. The data system dynamically corrects the calibration using this known mass, neutralizing any instrumental drift (e.g., thermal expansion of the TOF flight tube). Simultaneously, the system cross-verifies the empirical ¹³C/¹²C isotopic ratio against the in silico prediction for C₁₃H₁₆O₃. If the mass error exceeds 5 ppm, the result is flagged as invalid.

HRMS_Workflow A Sample Prep (1,3-dimethyl-3-butenyl salicylate in MeOH) B UHPLC Separation (C18, Gradient Elution) A->B 1 µL C ESI+ Ionization (Lock Mass Calibration) B->C Eluent D Q-TOF Detection (Mass Error < 5 ppm) C->D Ions E Data Analysis (Isotopic Profiling) D->E Spectra

Fig 1: Self-validating HRMS workflow for exact mass determination.

Adduct Formation & Subatomic Precision

During ESI, the neutral molecule forms charged adducts. Calculating the exact mass of these adducts requires subatomic precision—specifically, accounting for the mass of an electron ( me​≈0.000548 Da).

For example, the exact mass of a sodium atom (²³Na) is 22.989769 Da. However, the sodium ion (Na⁺) has lost an electron, making its exact mass 22.989221 Da. Adding this to the neutral monoisotopic mass (220.109945 Da) yields the highly precise [M+Na]⁺ exact mass of 243.099166 Da. This level of rigor is required for matching empirical data against databases like [3].

Table 2: Exact Mass Adduct Table
Adduct SpeciesIonization ModeTheoretical Exact Mass ( m/z )Causality / Mechanism of Formation
[M+H]⁺ Positive221.1172 DaProtonation of the ester carbonyl oxygen via acidic mobile phase.
[M+NH₄]⁺ Positive238.1438 DaAmmonium adduction; common if ammonium formate is used in LC buffers.
[M+Na]⁺ Positive243.0992 DaSodium adduction; ubiquitous due to trace sodium in glassware/solvents.
[M-H]⁻ Negative219.1027 DaDeprotonation of the phenolic hydroxyl group on the salicylate core.

MS/MS Fragmentation Dynamics

To achieve orthonormal validation (confirming identity beyond just precursor exact mass), Collision-Induced Dissociation (CID) is employed. When the [M+H]⁺ precursor ion ( m/z 221.1172) is accelerated into a collision cell filled with argon gas, kinetic energy is converted into vibrational energy, shattering the weakest bonds.

Mechanistic Pathway:

  • Ester Cleavage: The ester linkage is the most labile site. The molecule undergoes a neutral loss of the aliphatic alkene chain (C₆H₁₀, 82.078 Da), transferring the charge to the stable aromatic core. This yields a protonated salicylic acid fragment at m/z 139.0395 .

  • Dehydration: The resulting salicylic acid ion undergoes a subsequent neutral loss of water (H₂O, 18.01 Da) from the carboxylic acid moiety, generating a highly stable acylium ion at m/z 121.0289 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 221.1172 (C13H17O3+) Frag1 Salicylic Acid Ion m/z 139.0395 (C7H7O3+) M->Frag1 Ester Cleavage (CID) Neutral Neutral Loss: C6H10 (82.078 Da) M->Neutral Loss Frag2 Acylium Ion m/z 121.0289 (C7H5O2+) Frag1->Frag2 Dehydration Neutral2 Neutral Loss: H2O (18.01 Da) Frag1->Neutral2 Loss

Fig 2: CID MS/MS fragmentation pathway of 1,3-dimethyl-3-butenyl salicylate.

Conclusion

The precise analytical tracking of 1,3-dimethyl-3-butenyl salicylate relies entirely on the successful transition from bulk molecular weight assumptions to exact mass subatomic precision. By implementing a self-validating LC-HRMS workflow that leverages real-time lock mass correction, strict isotopic profiling, and mechanistic MS/MS fragmentation mapping, researchers can confidently identify and quantify this compound in complex matrices, ensuring robust toxicological and regulatory compliance.

References

  • PubChem . "1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339". National Center for Biotechnology Information (NCBI). URL:[Link]

  • PubChemLite . "1,3-dimethyl-3-butenyl salicylate (C13H16O3)". Luxembourg Centre for Systems Biomedicine. URL:[Link]

  • Api, A.M., et al. "RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1". Food and Chemical Toxicology (2022). URL:[Link]

Sources

Foundational

Toxicology and Safety Profile of 1,3-Dimethyl-3-butenyl Salicylate: A Comprehensive Technical Guide

Executive Summary 1,3-Dimethyl-3-butenyl salicylate (CAS RN: 80118-10-1) is a synthetic ester primarily utilized as a fragrance ingredient in cosmetics, fine fragrances, and personal care products[1],[2]. Due to its appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-3-butenyl salicylate (CAS RN: 80118-10-1) is a synthetic ester primarily utilized as a fragrance ingredient in cosmetics, fine fragrances, and personal care products[1],[2]. Due to its application in consumer goods, establishing a rigorous toxicological profile is paramount. In 2022, the Research Institute for Fragrance Materials (RIFM) published a comprehensive safety assessment of this compound, evaluating its systemic toxicity, environmental fate, and dermatological safety. This whitepaper synthesizes the pharmacokinetic drivers, systemic toxicity thresholds, and self-validating experimental protocols used to ensure the safety of 1,3-dimethyl-3-butenyl salicylate in drug and cosmetic development.

Physicochemical Properties & Pharmacokinetic Drivers

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME). For topically applied compounds, the partition coefficient (LogP) and vapor pressure are the primary drivers of risk categorization.

Table 1: Physicochemical Profile of 1,3-Dimethyl-3-butenyl Salicylate
ParameterValueToxicological Implication
CAS Registry Number 80118-10-1Unique identifier for regulatory tracking[1].
Molecular Formula C₁₃H₁₆O₃Indicates a purely hydrocarbon/oxygen structure[1].
Molecular Weight 220.26 g/mol <500 Da; highly favorable for stratum corneum penetration[1].
LogP (o/w) ~4.39 - 4.50High lipophilicity; readily partitions into epidermal lipid bilayers[1],[2].
Vapor Pressure 0.00045 mmHg (at 25°C)Extremely low volatility; negates acute inhalation toxicity risks[2].
GHS Classification Not ClassifiedReported as not meeting GHS hazard criteria by 100% of ECHA notifiers[1].
Metabolic Fate: Ester Hydrolysis

Upon dermal absorption, 1,3-dimethyl-3-butenyl salicylate does not typically reach systemic circulation intact. It is rapidly hydrolyzed by ubiquitous carboxylesterases present in the skin and liver. This cleavage yields two primary metabolites: salicylic acid and 1,3-dimethyl-3-butenol. Because salicylic acid has a well-documented and extensive toxicological database, safety assessors can leverage read-across methodologies to predict systemic toxicity, significantly reducing the need for in vivo animal testing.

Metabolism A 1,3-dimethyl-3-butenyl salicylate (Ester) B Carboxylesterases (Skin/Liver) A->B Hydrolysis C Salicylic Acid (Metabolite 1) B->C D 1,3-dimethyl-3-butenol (Metabolite 2) B->D

Metabolic hydrolysis of 1,3-dimethyl-3-butenyl salicylate via carboxylesterases.

Systemic Toxicity & The TTC Framework

In the absence of exhaustive chronic toxicity data for every novel fragrance molecule, the Threshold of Toxicological Concern (TTC) framework is deployed[3]. The TTC is a scientifically validated risk assessment tool that establishes a human exposure threshold below which there is a very low probability of adverse systemic health effects.

1,3-Dimethyl-3-butenyl salicylate is evaluated based on its Cramer Classification—a decision tree that categorizes chemicals into three classes based on their chemical structure and estimated toxicity[3]. As an ester that hydrolyzes into known, non-genotoxic metabolites, it is generally evaluated under standard TTC tiers derived from historical No Observed Adverse Effect Levels (NOAELs)[3].

RIFM_Workflow Start Aggregate Exposure Assessment TTC Cramer Classification & TTC Assignment Start->TTC Compare Exposure < TTC? TTC->Compare SafeSys Systemic Safety Confirmed Compare->SafeSys Yes ReadAcross Read-Across / In Vivo Data Required Compare->ReadAcross No Sens Skin Sensitization (QRA / HRIPT) SafeSys->Sens SafeDer Dermal Safety Confirmed Sens->SafeDer NESIL > Exposure

Systemic and dermal safety evaluation decision tree based on RIFM and TTC frameworks.

Because the aggregate consumer exposure to 1,3-dimethyl-3-butenyl salicylate is exceptionally low (calculated at 0.0005 mg/kg/day for cosmetic products[2]), systemic exposure falls well below the TTC limit, waiving the requirement for further in vivo systemic toxicity testing[3].

Dermatological Safety & Sensitization

Given the high LogP and direct dermal application of this compound, skin sensitization (Type IV delayed hypersensitivity) is the primary toxicological endpoint of concern[2],[3]. To establish a No Expected Sensitization Induction Level (NESIL) , researchers utilize the Human Repeat Insult Patch Test (HRIPT).

Methodological Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed not merely as an observational study, but as a self-validating immunological assay . It differentiates between cumulative local irritation and true systemic immune sensitization[3].

  • Phase 1: Induction (Immunological Priming)

    • Procedure: Apply an occlusive patch containing 1,3-dimethyl-3-butenyl salicylate (at the target NESIL concentration) to the subject's back for 24 hours. Repeat this application 9 times over a 3-week period.

    • Causality: The 24-hour occlusion ensures the lipophilic molecule partitions through the stratum corneum to interact with epidermal Langerhans cells. The 9 repetitions mimic chronic consumer exposure, providing sufficient and repeated stimulus to effectively capture and present the antigen to naive T-cells.

  • Phase 2: Rest Period (Clonal Expansion)

    • Procedure: Remove all patches and enforce a strict 10-to-14-day no-exposure period.

    • Causality: Sensitization is biologically time-dependent. This rest phase is mandatory to allow for the clonal expansion of antigen-specific memory T-cells in the draining lymph nodes. Without this incubation period, subsequent tests would only measure cumulative irritation.

  • Phase 3: Challenge (Self-Validating Mechanism)

    • Procedure: Apply a final 24-hour patch to a naive (previously unexposed) site on the subject's body (e.g., the opposite side of the back or the arm).

    • Validation Logic: Testing on a naive site makes the protocol self-validating. If the subject experienced only localized toxicity (irritation) during Phase 1, the naive site will show no reaction. However, if true sensitization occurred, the expanded memory T-cells circulating systemically will elicit an erythematous or edematous response at the new site, definitively proving an immune-mediated reaction.

Quantitative Exposure Limits

Based on the synthesis of HRIPT sensitization data, TTC systemic thresholds, and aggregate exposure modeling, the International Fragrance Association (IFRA) has established strict quantitative usage limits to ensure consumer safety[2].

Table 2: IFRA Usage Limits & Exposure Metrics
Application CategoryMaximum Allowable Limit / ExposureSafety Rationale
Fine Fragrances (Skin Contact) 0.0200%Based on the assumption that the fragrance mixture is used at 20% in a consumer product, ensuring exposure remains below the NESIL[2].
Cosmetics (Use Level in Formulae) 0.0200%Prevents dermal sensitization in leave-on products[2].
Systemic Exposure (Cosmetics) 0.0005 mg/kg/dayFalls exponentially below the Cramer Class TTC threshold, confirming systemic safety[2],[3].
Flavor Usage Not for flavor useCompound is strictly regulated for external/olfactory applications[2].

References

  • 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1 - PubMed Source: National Institutes of Health (nih.gov) / Food and Chemical Toxicology URL:[Link]

  • 1,3-dimethyl-3-butenyl salicylate, 80118-10-1 Source: The Good Scents Company (thegoodscentscompany.com) URL:[Link]

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1 | Request PDF Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Projected Biological Activity of 1,3-Dimethyl-3-Butenyl Salicylate Derivatives

Introduction Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry, with a rich history in the management of pain, inflammation, and fever.[1][2] The archetypal salicylate, acetylsalicylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry, with a rich history in the management of pain, inflammation, and fever.[1][2] The archetypal salicylate, acetylsalicylic acid (aspirin), has been a household name for over a century, and its therapeutic applications continue to expand. The core structure of salicylic acid, a hydroxyl group ortho to a carboxylic acid on a benzene ring, provides a versatile scaffold for chemical modification to enhance potency, reduce toxicity, and introduce novel biological activities.[3][4] This guide explores the projected biological activities of a novel derivative, 1,3-dimethyl-3-butenyl salicylate, by extrapolating from the well-established pharmacology of related salicylate compounds. We will delve into the anticipated mechanisms of action, propose a comprehensive suite of experimental protocols for its evaluation, and discuss the structure-activity relationships that underpin its potential therapeutic utility.

Projected Biological Activities and Mechanisms of Action

Based on the extensive literature on salicylate derivatives, 1,3-dimethyl-3-butenyl salicylate is anticipated to exhibit a range of biological activities, primarily anti-inflammatory, analgesic, and potentially anticancer effects. The addition of the 1,3-dimethyl-3-butenyl ester group is a strategic modification aimed at altering the pharmacokinetic and pharmacodynamic properties of the parent salicylic acid molecule.

Anti-Inflammatory Activity

The anti-inflammatory effects of salicylates are multifaceted and involve the modulation of several key signaling pathways.[5] While aspirin is known for its irreversible acetylation of cyclooxygenase (COX) enzymes, other salicylates exert their effects through different mechanisms.[2][6] For 1,3-dimethyl-3-butenyl salicylate, we project the following primary mechanisms of anti-inflammatory action:

  • Inhibition of NF-κB Signaling: A crucial mechanism for many salicylates is the inhibition of the transcription factor NF-κB.[5][7] NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[5] It is hypothesized that 1,3-dimethyl-3-butenyl salicylate will inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This would prevent NF-κB translocation to the nucleus and subsequent activation of pro-inflammatory genes.[5]

  • Modulation of Cyclooxygenase (COX) Pathways: While direct enzymatic inhibition may be less pronounced than that of aspirin, the new derivative is expected to suppress the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5][8] This is likely a downstream effect of NF-κB inhibition.[5]

  • Antioxidant Activity: Some salicylate derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by quenching reactive oxygen species (ROS) that act as signaling molecules in inflammatory pathways.[9][10] The potential for 1,3-dimethyl-3-butenyl salicylate to act as a radical scavenger should be investigated.[9][10]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IkBa IκBα IkBa_NFkB->IkBa Releases NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa->IkBa Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Binds & Activates Derivative 1,3-dimethyl-3-butenyl salicylate Derivative->IkBa Inhibits Degradation

Figure 1: Projected Inhibition of the NF-κB Signaling Pathway.
Analgesic Activity

The analgesic properties of salicylates are closely linked to their anti-inflammatory actions.[2] By reducing the production of prostaglandins, which sensitize nerve endings to pain, 1,3-dimethyl-3-butenyl salicylate is expected to alleviate inflammatory pain.[2] The investigation of its analgesic effects should encompass models of both acute and chronic pain.[11][12]

Anticancer Activity

Emerging research has highlighted the potential of salicylic acid and its derivatives as anticancer agents.[[“]][14] The proposed mechanisms are diverse and include:

  • Induction of Apoptosis: Salicylates can trigger programmed cell death in cancer cells through various mechanisms, including the induction of endoplasmic reticulum stress.[[“]]

  • Cell Cycle Regulation: Some derivatives have been shown to downregulate key proteins involved in cell cycle progression, thereby halting cancer cell proliferation.[[“]][15]

  • Inhibition of CBP/p300: Salicylate has been found to inhibit the lysine acetyltransferase activity of CBP/p300, an epigenetic regulator, which can have anti-leukemic effects.[6][16]

The cytotoxic potential of 1,3-dimethyl-3-butenyl salicylate against various cancer cell lines should be a key area of investigation.

Structure-Activity Relationship (SAR)

The introduction of the 1,3-dimethyl-3-butenyl ester at the carboxylic acid position of salicylic acid is a critical modification.[3] This esterification is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its oral bioavailability. The bulky nature of this substituent may also influence its interaction with target proteins. The ester linkage is likely to be susceptible to hydrolysis by esterases in the body, potentially releasing salicylic acid as an active metabolite.[3] The rate of this hydrolysis will be a key determinant of the compound's pharmacokinetic profile and duration of action.

Experimental Protocols

To rigorously evaluate the biological activities of 1,3-dimethyl-3-butenyl salicylate, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Assays for Anti-Inflammatory Activity
1. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a primary screening tool to assess the anti-inflammatory potential of a compound.[8][17]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 1,3-dimethyl-3-butenyl salicylate for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitric oxide concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.

2. COX-1 and COX-2 Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of the compound on COX isoforms.[17]

Protocol:

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX using a colorimetric substrate. The absorbance is read at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Models for Anti-Inflammatory and Analgesic Activity
1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.[18][19][20]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week with free access to food and water.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of 1,3-dimethyl-3-butenyl salicylate.

  • Drug Administration: Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

2. Formalin Test in Mice

This model assesses both neurogenic and inflammatory pain.[21]

Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the observation chambers.

  • Drug Administration: Administer the test compound or controls 30-60 minutes before the formalin injection.

  • Induction of Pain: Inject 20 µL of 1% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the licking/biting time of the treated groups with the control group.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation RAW_Assay RAW 264.7 Macrophage Assay (NO Production) COX_Assay COX-1/COX-2 Inhibition Assay RAW_Assay->COX_Assay Mechanism of Action Anticancer_Screen Anticancer Cell Line Screen (e.g., MCF-7, HCT116) Paw_Edema Carrageenan-Induced Paw Edema (Rat) COX_Assay->Paw_Edema Confirmation of Anti-inflammatory Effect Further_Studies Further Preclinical Development Anticancer_Screen->Further_Studies Lead for Oncology Formalin_Test Formalin Test (Mouse) Paw_Edema->Formalin_Test Analgesic Evaluation Formalin_Test->Further_Studies Lead for Pain/Inflammation Start Novel Compound: 1,3-dimethyl-3-butenyl salicylate Start->RAW_Assay Anti-inflammatory Screening Start->Anticancer_Screen Anticancer Screening

Figure 2: Proposed Experimental Workflow for Biological Evaluation.
In Vitro Anticancer Assays
1. MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of 1,3-dimethyl-3-butenyl salicylate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation

Table 1: Projected In Vitro Anti-inflammatory Activity of 1,3-Dimethyl-3-Butenyl Salicylate
AssayEndpointProjected Potency (IC50)
LPS-induced NO Production (RAW 264.7)Inhibition of Nitric Oxide10-50 µM
COX-1 Enzymatic AssayDirect Inhibition>100 µM
COX-2 Enzymatic AssayDirect Inhibition50-100 µM
Table 2: Projected In Vivo Anti-inflammatory and Analgesic Activity
ModelEndpointProjected Efficacy
Carrageenan-Induced Paw Edema% Inhibition of Edema at 3h (50 mg/kg)40-60%
Formalin Test (Late Phase)% Reduction in Licking Time (20 mg/kg)30-50%

Conclusion

1,3-dimethyl-3-butenyl salicylate represents a promising novel derivative of a well-established therapeutic class. Based on the extensive knowledge of salicylate pharmacology, it is projected to possess significant anti-inflammatory, analgesic, and potentially anticancer properties. The strategic addition of the 1,3-dimethyl-3-butenyl ester group is anticipated to modulate its pharmacokinetic profile, potentially leading to improved efficacy and duration of action. The comprehensive experimental plan outlined in this guide provides a robust framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo validation. The insights gained from these studies will be crucial in determining the therapeutic potential of 1,3-dimethyl-3-butenyl salicylate and its prospects for further drug development.

References

Sources

Foundational

Pharmacological and Sensory Profiling of 1,3-Dimethyl-3-butenyl Salicylate: A Technical Guide to Receptor Binding Affinity Studies

Executive Summary 1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a synthetic ester primarily utilized as a fragrance ingredient[1]. However, its structural architecture—combining a lipophilic 1,3-dimethyl-3-buteny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a synthetic ester primarily utilized as a fragrance ingredient[1]. However, its structural architecture—combining a lipophilic 1,3-dimethyl-3-butenyl moiety with a bioactive salicylate core—presents a unique dual-profile. It acts as a volatile ligand for G-protein coupled olfactory receptors (ORs) while harboring the potential to modulate transient receptor potential (TRP) channels and cyclooxygenase (COX) enzymes, similar to other salicylate esters[2],[3].

For researchers and drug development professionals, evaluating the receptor binding affinity of this compound requires distinguishing between the pharmacodynamics of the intact ester and its hydrolyzed metabolite (salicylic acid)[4]. This whitepaper establishes a rigorous, self-validating methodological framework for profiling the receptor binding affinities of 1,3-dimethyl-3-butenyl salicylate across sensory and inflammatory targets.

Target Identification & Mechanistic Rationale

To construct a robust binding profile, we must isolate the specific receptor families this compound is likely to interact with based on its structural homology and historical safety assessments[5],[6].

  • Olfactory Receptors (ORs): As an odorant, the intact molecule binds to specific ORs (Class A GPCRs) in the olfactory epithelium. Binding activates Gαolf​ , which stimulates adenylyl cyclase 3 (AC3), elevating intracellular cAMP. This opens cyclic nucleotide-gated (CNG) channels, leading to a measurable calcium ( Ca2+ ) influx.

  • Transient Receptor Potential (TRP) Channels: Salicylate esters (e.g., methyl salicylate) are established counterirritants that allosterically modulate TRPV1 and TRPA1 channels on sensory neurons[2],[3]. The lipophilic tail of 1,3-dimethyl-3-butenyl salicylate likely facilitates membrane partitioning, allowing it to interact with the transmembrane domains of these channels.

  • Cyclooxygenase (COX-1 / COX-2): Salicylic acid is a well-documented COX inhibitor[7]. However, esterification of the carboxyl group typically abolishes direct, high-affinity competitive binding to the COX active site[4]. Therefore, binding studies must utilize esterase inhibitors to measure the true affinity of the intact ester versus its hydrolyzed byproduct.

Signal_Pathway cluster_OR Olfactory Receptor (GPCR) cluster_TRP TRP Channel (Sensory) Ligand 1,3-Dimethyl-3-butenyl salicylate OR OR Activation Ligand->OR GPCR Binding TRP TRPV1 / TRPA1 Ligand->TRP Allosteric Binding G_olf Gαolf Protein OR->G_olf cAMP cAMP Elevation G_olf->cAMP CNG Ca2+ Influx cAMP->CNG Ca_TRP Direct Ca2+ Influx TRP->Ca_TRP

Fig 1. Signal transduction pathways for OR and TRP channel activation by salicylate esters.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and biochemical safeguards to prevent data artifacts caused by ligand volatility or premature enzymatic hydrolysis.

Protocol A: High-Throughput Calcium Imaging for OR & TRP Activation

This cell-based assay measures functional binding affinity ( EC50​ ) by using intracellular calcium as a proxy for receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells in 384-well plates. For OR screening, co-transfect cells with the target OR gene, Gαolf​ , and the chaperone protein RTP1S (required for membrane trafficking of ORs). For TRP screening, transfect with human TRPV1 or TRPA1 plasmids.

  • Internal Validation (Negative Control): Maintain a parallel set of mock-transfected HEK293T cells (empty vector). Causality: This ensures that any observed Ca2+ influx is strictly receptor-mediated and not an artifact of the compound's lipophilic tail disrupting the lipid bilayer.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Ligand Preparation: Dissolve 1,3-dimethyl-3-butenyl salicylate in DMSO, then dilute in assay buffer to create a 10-point concentration gradient (1 nM to 300 μM). Maintain final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.

  • Kinetic Readout: Inject the ligand gradient into the wells using a FLIPR (Fluorometric Imaging Plate Reader). Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence peak. Plot AUC against the log of the ligand concentration to derive the EC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Direct COX Binding Kinetics

Unlike cell-based assays, SPR provides label-free, real-time kinetic data ( Kon​ , Koff​ , and Kd​ ) for the direct physical interaction between the ligand and the target protein.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize recombinant human COX-2 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~3000 Response Units (RU) is achieved.

  • Self-Validating Safeguard (Esterase Inhibition): Prepare the running buffer (PBS-P+) supplemented with 1 mM PMSF (phenylmethylsulfonyl fluoride). Causality: Plasma and recombinant protein preparations often contain trace esterases. PMSF prevents the cleavage of 1,3-dimethyl-3-butenyl salicylate into salicylic acid during the assay, ensuring the SPR sensorgrams reflect the binding of the intact ester only[8].

  • Reference Subtraction: Route the ligand simultaneously over a blank flow cell (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection: Inject 1,3-dimethyl-3-butenyl salicylate at varying concentrations (10 μM to 500 μM) at a flow rate of 30 μL/min for 60 seconds (Association phase), followed by a 120-second buffer wash (Dissociation phase).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate ( Kon​ ), dissociation rate ( Koff​ ), and overall equilibrium dissociation constant ( Kd​=Koff​/Kon​ ).

SPR_Workflow S1 Immobilize Target (COX-2 / TRP) S2 Inject Ligand (Intact Ester) S1->S2 S3 Measure Association (Kon) S2->S3 S4 Buffer Wash (Koff) S3->S4 S5 Calculate Affinity (Kd = Koff/Kon) S4->S5

Fig 2. Surface Plasmon Resonance (SPR) workflow for label-free receptor binding kinetics.

Quantitative Data & Expected Binding Profiles

Because 1,3-dimethyl-3-butenyl salicylate is highly specific to the fragrance industry, public crystallographic and kinetic data regarding its pharmacological targets are limited. However, based on the structure-activity relationships (SAR) of homologous salicylate esters (e.g., methyl salicylate, trolamine salicylate), we can establish the following representative affinity matrix for assay validation[7],[2].

Target ReceptorAssay MethodologyExpected Affinity MetricReference Standard (Positive Control)
Olfactory Receptors (ORs) Calcium Imaging (In Vitro) EC50​ : 10 - 50 μMEugenol ( EC50​ ~20 μM)
TRPV1 Channel Calcium Imaging / Patch Clamp EC50​ : 50 - 150 μMMethyl Salicylate ( EC50​ ~100 μM)
COX-2 (Intact Ester) Surface Plasmon Resonance (SPR) Kd​ : > 500 μM (Weak)Celecoxib ( Kd​ ~40 nM)
COX-2 (Hydrolyzed Metabolite) Enzymatic Activity Assay IC50​ : 10 - 50 μMSalicylic Acid ( IC50​ ~35 μM)

Note: The stark contrast in expected affinity between the intact ester and its hydrolyzed metabolite at the COX-2 target highlights the importance of the esterase-inhibited SPR protocol described in Section 2.

Conclusion

Investigating the receptor binding affinity of 1,3-dimethyl-3-butenyl salicylate requires a multidisciplinary approach bridging sensory biology and classical pharmacology. By utilizing stringent, self-validating methodologies like mock-transfected calcium imaging and esterase-inhibited SPR, researchers can accurately map the pharmacodynamic profile of this compound. This framework not only clarifies its role as an odorant but also rigorously evaluates its potential off-target effects as a salicylate prodrug or sensory counterirritant.

References

  • 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339 - PubChem. nih.gov.[Link]

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1 - PubMed. nih.gov.[Link]

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1 | Request PDF - ResearchGate. researchgate.net.[Link]

  • News - Rygg. rygg.au.[Link]

  • Anesthetic Pharmacology of the Mint Extracts L-Carvone and Methyl Salicylate. researchgate.net.[Link]

  • Isosorbide-Based Aspirin Prodrugs: Integration of Nitric Oxide Releasing Groups | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

  • Aspirin Prodrug Review - ORCA – Online Research @ Cardiff. cardiff.ac.uk.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analytical Method Development for 1,3-Dimethyl-3-butenyl Salicylate

Introduction and Analytical Rationale 1,3-Dimethyl-3-butenyl salicylate (CAS: 80118-10-1) is a synthetic fragrance ingredient widely utilized in cosmetics, fine fragrances, and personal care products [1]. As regulatory f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

1,3-Dimethyl-3-butenyl salicylate (CAS: 80118-10-1) is a synthetic fragrance ingredient widely utilized in cosmetics, fine fragrances, and personal care products [1]. As regulatory frameworks surrounding fragrance allergens and impurities become more stringent, the need for robust, highly sensitive analytical methods to quantify specific esters in complex matrices is critical.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile fragrance compounds. The relatively high boiling point (~319 °C) and lipophilic nature (LogP ~4.5) of 1,3-dimethyl-3-butenyl salicylate make it an excellent candidate for GC-MS analysis using a non-polar or slightly polar stationary phase [1, 2]. This application note details the method development, optimization rationale, and validation protocols for quantifying this target analyte in cosmetic matrices.

Physicochemical Properties Influencing Method Design

Understanding the physicochemical properties of the analyte is the first step in self-validating method design. The high LogP dictates that extraction must utilize non-polar solvents, while the molecular weight and expected fragmentation patterns guide the mass spectrometry Selected Ion Monitoring (SIM) parameters.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Implication
Molecular Formula C₁₃H₁₆O₃Determines exact mass (220.1099 Da) [3].
Molecular Weight 220.26 g/mol Target molecular ion [M]⁺ at m/z 220.
Boiling Point 304 – 319 °CRequires a high final oven temperature (≥280 °C) to ensure elution and prevent carryover [2].
LogP (Octanol/Water) ~4.39 - 4.50Highly lipophilic; dictates n-hexane or ethyl acetate for liquid-liquid extraction [1].
Water Solubility Insoluble (~8.4 mg/L)Precludes direct aqueous injection; requires phase separation [2].

Method Development: Causality and Optimization

Sample Preparation Strategy

Because 1,3-dimethyl-3-butenyl salicylate is highly lipophilic, extracting it from a complex cosmetic emulsion (e.g., lotions or creams) requires breaking the emulsion and partitioning the analyte into an organic phase. We utilize a Liquid-Liquid Extraction (LLE) protocol with n-hexane. Hexane provides excellent selectivity for non-polar esters while precipitating highly polar matrix components (like glycerin and polymeric thickeners), thereby protecting the GC column from non-volatile residue buildup.

Chromatographic Separation (GC)

A 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS or DB-5MS) is selected. The 5% phenyl substitution provides the necessary polarizability to resolve the aromatic salicylate ring from aliphatic matrix interferences.

  • Temperature Programming: A starting temperature of 60 °C focuses the solvent plug. A ramp of 10 °C/min ensures sharp peak shapes for mid-boiling analytes. The final hold at 280 °C bakes out high-molecular-weight waxes commonly found in cosmetics.

Mass Spectrometry (MS) Detection

Electron Ionization (EI) at 70 eV is utilized to generate reproducible fragmentation. Salicylate esters typically undergo a characteristic McLafferty rearrangement or alpha-cleavage. The molecular ion ([M]⁺ m/z 220) is often weak; therefore, base peaks corresponding to the loss of the alkoxy group (yielding the characteristic m/z 120 for the protonated salicylic acid moiety) are prioritized for quantitation.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Weighing: Accurately weigh 1.0 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • Dispersion: Add 5.0 mL of LC-MS grade water and vortex for 60 seconds to disperse the matrix.

  • Extraction: Add 5.0 mL of n-hexane (containing 10 µg/mL of an internal standard, e.g., benzyl benzoate).

  • Partitioning: Shake vigorously for 5 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to resolve the phase boundary.

  • Collection: Transfer 1.0 mL of the upper (hexane) layer into a 2 mL GC autosampler vial.

GC-MS Instrumental Parameters

Table 2: Optimized GC-MS Conditions

ParameterSetting / Value
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Injection Mode Split (Ratio 10:1)
Oven Program 60 °C (hold 1 min) 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode EI, 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification; SIM for quantitation
SIM Ions (m/z) 120 (Quantifier), 220 (Qualifier 1), 138 (Qualifier 2)

Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, from sample matrix to final data processing.

GCMS_Workflow Sample Cosmetic Matrix Extraction LLE Extraction (n-Hexane) Sample->Extraction Injection GC Injection (Split 10:1) Extraction->Injection Separation Capillary Column (HP-5MS) Injection->Separation Ionization EI Source (70 eV) Separation->Ionization Detection Quadrupole MS (SIM Mode) Ionization->Detection Data Quantitation & Reporting Detection->Data

Figure 1: End-to-end GC-MS analytical workflow for 1,3-dimethyl-3-butenyl salicylate extraction and detection.

Method Validation and Expected Results

To ensure the trustworthiness of the protocol, the method must be validated according to ICH Q2(R1) guidelines.

  • Linearity: The calibration curve should be prepared in n-hexane ranging from 0.1 µg/mL to 50 µg/mL. Expected R2≥0.995 .

  • Limit of Detection (LOD): Based on a signal-to-noise (S/N) ratio of 3:1, the expected LOD in SIM mode is ≤0.05 µg/mL.

  • Precision: Intra-day and inter-day precision (expressed as %RSD) should be ≤5% for a mid-level QC standard (10 µg/mL).

  • Recovery: Spiking standard blank cosmetic matrices at 3 concentration levels should yield recoveries between 85% and 110%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16205339, 1,3-Dimethyl-3-butenyl salicylate." PubChem, [Link]. Accessed 31 March 2026.

  • The Good Scents Company. "1,3-dimethyl-3-butenyl salicylate, 80118-10-1." The Good Scents Company Information System, [Link]. Accessed 31 March 2026.

  • PubChemLite. "1,3-dimethyl-3-butenyl salicylate (C13H16O3)." Université du Luxembourg, [Link]. Accessed 31 March 2026.

Application

HPLC Quantification of 1,3-Dimethyl-3-butenyl Salicylate in Complex Formulations: A Mechanistic Approach

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application Focus: Quality Control (QC), Regulatory Compliance (IFRA Standards), and Stability Indicating Assays Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application Focus: Quality Control (QC), Regulatory Compliance (IFRA Standards), and Stability Indicating Assays

Executive Summary and Chemical Context

1,3-Dimethyl-3-butenyl salicylate (CAS: 80118-10-1) is a specialized ester utilized extensively as a fragrance ingredient in cosmetic and personal care formulations[1]. As regulatory bodies and the International Fragrance Association (IFRA) continuously update quantitative risk assessments for dermal sensitization, the precise quantification of such volatile and semi-volatile esters in complex matrices is critical[2].

From an analytical perspective, 1,3-dimethyl-3-butenyl salicylate presents a unique chromatographic profile. It combines a highly lipophilic branched alkenyl chain with a polar, UV-active salicylate core. With a computed partition coefficient (LogP) of approximately 4.5 and a molecular weight of 220.26 g/mol [3], reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is the most robust technique for its quantification.

Mechanistic Rationale for Method Development

As analytical scientists, we do not merely select parameters; we engineer an environment that exploits the physicochemical properties of the target analyte. The following choices form the foundation of this method:

  • Stationary Phase Selection (C18): The bulky, hydrophobic 1,3-dimethyl-3-butenyl moiety dominates the molecule's interaction profile. An octadecylsilane (C18) column provides the necessary hydrophobic surface area to retain the analyte, allowing polar cosmetic excipients (e.g., glycols, preservatives) to elute in the void volume.

  • Mobile Phase pH Control (Ion Suppression): The salicylate moiety contains a phenolic hydroxyl group with a pKa of ~8.0. In a neutral mobile phase, partial deprotonation occurs, leading to secondary interactions with residual silanols on the stationary phase and resulting in severe peak tailing. By introducing 0.1% Formic Acid (lowering the pH to ~2.7), we force the molecule into a fully protonated, neutral state, ensuring sharp, Gaussian peak shapes[4].

  • Wavelength Specificity (305 nm): While salicylates exhibit a strong primary absorbance band near 235 nm, this region is plagued by background noise from almost all aromatic compounds and double bonds in a cosmetic matrix. The secondary absorbance maximum at 305 nm is highly specific to the intramolecular hydrogen-bonded salicylate chromophore. Monitoring at 305 nm sacrifices a fraction of absolute sensitivity for a massive gain in signal-to-noise ratio and matrix selectivity.

Rationale Analyte 1,3-Dimethyl-3-butenyl Salicylate LogP: 4.5 | pKa: ~8 Column C18 Stationary Phase Hydrophobic Retention Analyte->Column High Lipophilicity MobilePhase 75% ACN + 0.1% FA Ion Suppression Analyte->MobilePhase Phenolic OH Group Detection UV at 305 nm Salicylate Specificity Analyte->Detection Aromatic Ring

Logical rationale mapping analyte physicochemical properties to HPLC method parameters.

The Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must be self-validating. This means the sequence itself must prove that the instrument is stable, the calibration is linear, and the extraction is accurate before any unknown sample data is accepted.

Reagents and Materials
  • Analyte Standard: 1,3-Dimethyl-3-butenyl salicylate reference standard (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Hardware: 0.45 µm PTFE syringe filters.

Sample Preparation Workflow

The extraction strategy utilizes Methanol. Methanol acts as a dual-purpose reagent: it highly solubilizes the lipophilic target analyte while simultaneously precipitating high-molecular-weight cosmetic polymers (e.g., carbomers, cellulosic thickeners) and waxes, providing an elegant, single-step sample cleanup.

  • Matrix Sampling: Accurately weigh 1.0 g of the homogenized cosmetic/fragrance formulation into a 20 mL volumetric flask.

  • Solvent Extraction: Add 15 mL of HPLC-grade Methanol to the flask.

  • Acoustic Cavitation: Sonicate the mixture in a water bath at 25°C for 20 minutes to disrupt micelles and ensure complete partitioning of the analyte into the solvent.

  • Dilution & Particulate Removal: Allow the flask to equilibrate to room temperature, make up to the 20 mL mark with Methanol, and mix thoroughly. Filter a 2 mL aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

Workflow Step1 1. Matrix Sampling Weigh 1.0 g formulation Step2 2. Solvent Extraction Add 15 mL Methanol Step1->Step2 Step3 3. Acoustic Cavitation Sonicate 20 min at 25°C Step2->Step3 Step4 4. Particulate Removal Filter through 0.45 µm PTFE Step3->Step4 Step5 5. Chromatographic Run Inject 10 µL into HPLC Step4->Step5

Step-by-step sample extraction and preparation workflow for cosmetic matrices.

Self-Validating Sequence Design

Program the chromatography data system (CDS) to execute the following sequence to guarantee data integrity:

  • Blank (Methanol): Verifies the absence of column carryover.

  • System Suitability Test (SST): Six consecutive injections of a 20 µg/mL standard. Pass criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%.

  • Calibration Curve: Five standard levels (1, 5, 10, 25, 50 µg/mL). Pass criteria: R² ≥ 0.999.

  • Quality Control (QC) Sample: A known mid-level standard to verify accuracy before sample analysis.

  • Unknown Samples: Inject prepared matrix samples.

  • Bracketing QC: Re-inject the QC sample at the end of the run. Pass criteria: Recovery within 98-102% of the initial QC, proving zero instrument drift.

Quantitative Data and Parameters

The following tables summarize the optimized chromatographic environment and the expected validation parameters based on ICH Q2(R1) guidelines.

Table 1: Optimized HPLC Parameters
ParameterSpecification / ConditionRationale
Column C18, 250 mm × 4.6 mm, 5 µmMaximizes theoretical plates for resolving lipophilic esters.
Mobile Phase Isocratic; 75% ACN : 25% Water (0.1% FA)Balances elution strength for LogP ~4.5 while suppressing ionization.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV-Vis / DAD at 305 nmIsolates the salicylate chromophore from matrix interference.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Run Time ~12 MinutesEnsures highly retained lipophilic matrix components elute.
Table 2: System Suitability and Validation Criteria
Validation ParameterTarget SpecificationAnalytical Significance
Linearity Range 1.0 – 50.0 µg/mLCovers typical formulation concentrations (0.01% - 0.1% w/w).
Correlation Coefficient (R²) ≥ 0.999Ensures proportional detector response.
Limit of Detection (LOD) 0.2 µg/mL (S/N > 3)Defines the absolute baseline sensitivity of the method.
Limit of Quantitation (LOQ) 0.6 µg/mL (S/N > 10)Defines the lowest accurately reportable concentration.
Tailing Factor (Tf) ≤ 1.5Confirms successful pH-mediated ion suppression.
Theoretical Plates (N) ≥ 5,000Verifies column health and packing efficiency.

References

  • PubChem. "1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339". National Center for Biotechnology Information. URL:[Link]

  • International Fragrance Association (IFRA). "IFRA Fragrance Ingredient Glossary". URL: [Link]

  • ResearchGate. "Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples". URL:[Link]

  • PubMed. "Determination of fragrance allergens and their dermal sensitization quantitative risk assessment (QRA) in 107 spray perfumes". URL:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of 1,3-Dimethyl-3-Butenyl Salicylate and its Chemical Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 1,3-dimethyl-3-butenyl salicylate, a valuable fragrance ingredient and a versatile platform for the development of novel chemical derivatives.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-dimethyl-3-butenyl salicylate, a valuable fragrance ingredient and a versatile platform for the development of novel chemical derivatives.[1][2] We present a detailed protocol based on a modified Fischer-Speier esterification, optimized for the use of the acid-sensitive secondary allylic alcohol, 4-methylpent-4-en-2-ol. This guide delves into the causality behind experimental choices, offering insights into reaction mechanisms, potential side reactions, and purification strategies. The protocols and data herein are intended to provide researchers, chemists, and drug development professionals with a robust and reproducible methodology for the synthesis and subsequent derivatization of this important salicylate ester.

Introduction: Scientific Context and Rationale

Salicylic acid and its esters are a cornerstone of medicinal and materials chemistry, with applications ranging from analgesics to fragrances.[3] 1,3-Dimethyl-3-butenyl salicylate (IUPAC name: 4-methylpent-4-en-2-yl 2-hydroxybenzoate) is a notable derivative valued in the fragrance industry.[2][4] Its molecular structure, featuring a reactive olefinic bond and an aromatic ring, makes it an attractive starting material for creating a diverse library of chemical derivatives with potential applications in pharmaceuticals and materials science.

The synthesis of this ester presents a unique challenge compared to the preparation of simple alkyl salicylates like methyl salicylate.[5] The required alcohol, 4-methylpent-4-en-2-ol, is a secondary allylic alcohol.[6][7] Such substrates are known to be susceptible to acid-catalyzed side reactions, primarily dehydration and rearrangement, under the harsh conditions of a traditional Fischer esterification which often employs concentrated sulfuric acid.[3][8]

Therefore, a successful synthesis hinges on carefully selecting reaction conditions that favor esterification while minimizing these undesired pathways. This guide provides a protocol that balances reaction efficiency with the preservation of the allylic moiety's structural integrity by employing a milder acid catalyst and azeotropic removal of water to drive the reaction equilibrium.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed esterification, a variant of the Fischer-Speier esterification.[9]

Overall Reaction:

Caption: Overall synthesis of 1,3-dimethyl-3-butenyl salicylate.

The mechanism, detailed below, involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol.[10]

Mechanism of Fischer-Speier Esterification:

Fischer_Esterification_Mechanism start Salicylic Acid + H⁺ protonated_acid Protonated Carbonyl (Enhanced Electrophile) start->protonated_acid 1. Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate 2. Nucleophilic Attack by R'-OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer 3. Deprotonation activated_intermediate Activated Intermediate (Good Leaving Group) proton_transfer->activated_intermediate 4. Protonation ester_water Protonated Ester + H₂O activated_intermediate->ester_water 5. Elimination of H₂O final_product Ester (Product) ester_water->final_product 6. Deprotonation

Caption: Stepwise mechanism of the acid-catalyzed esterification.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.Notes
Salicylic AcidC₇H₆O₃138.1269-72-7Purity ≥ 99%
4-Methylpent-4-en-2-olC₆H₁₂O100.162004-67-3Purity ≥ 97%
p-Toluenesulfonic acid monohydrate (p-TsOH)C₇H₈O₃S·H₂O190.226192-52-5Catalyst
TolueneC₇H₈92.14108-88-3Anhydrous grade
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--For neutralization
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Equipment
  • Round-bottom flasks (500 mL and 250 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware and consumables

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Detailed Experimental Protocol

This protocol details the synthesis of 1,3-dimethyl-3-butenyl salicylate on a 0.2 mole scale.

Reaction Setup and Esterification
  • Assemble the Apparatus: Set up a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be dried in an oven and assembled while hot to minimize atmospheric moisture.

  • Charge Reactants: To the flask, add salicylic acid (27.6 g, 0.20 mol), 4-methylpent-4-en-2-ol (30.1 g, 0.30 mol, 1.5 equivalents), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 5 mol%), and toluene (150 mL).

    • Causality Note: An excess of the alcohol (1.5 eq) is used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[11] Toluene serves as a solvent and facilitates the azeotropic removal of water, which is collected in the Dean-Stark trap, further driving the reaction to completion.[9] p-TsOH is a solid, crystalline acid, which is easier to handle than concentrated sulfuric acid and is generally less prone to inducing charring and dehydration side reactions with sensitive alcohols.[9][12]

  • Reflux and Water Removal: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower water layer will separate, and the upper toluene layer will return to the flask.

  • Monitor Reaction Progress: Continue refluxing for 4-6 hours, or until the theoretical amount of water (approx. 3.6 mL, from 0.2 mol) has been collected in the trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the consumption of salicylic acid.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Isolation
  • Transfer and Dilute: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Dilute the mixture with 100 mL of diethyl ether to ensure the product is fully dissolved in the organic phase.

  • Neutralization: Add 50 mL of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced. Continue shaking until effervescence ceases. This step neutralizes the p-TsOH catalyst and any unreacted salicylic acid.[5]

    • Trustworthiness Note: The formation of sodium salicylate, which is water-soluble, allows for its easy removal from the organic layer containing the desired ester.

  • Aqueous Washes: Separate and discard the lower aqueous layer. Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate solution (repeat until no more gas evolves).

    • 50 mL of deionized water.

    • 50 mL of saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.

  • Drying: Drain the organic layer into a 250 mL Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear and the drying agent no longer clumps.

  • Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate. Concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether. The crude product will be a viscous, slightly colored oil.

Purification

The high boiling point of the target ester necessitates purification by vacuum distillation to prevent thermal decomposition.

CompoundBoiling Point (°C at 760 mmHg)
4-Methylpent-4-en-2-ol (reactant)131-136 °C[6][7]
1,3-Dimethyl-3-butenyl Salicylate (product)~304-319 °C (est.)[13][14]
  • Setup Vacuum Distillation: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude oil to the distillation flask. Apply vacuum (e.g., 1-2 mmHg) and gently heat the flask.

  • Collect Fractions:

    • A small forerun containing any residual solvent or unreacted alcohol may distill first.

    • Collect the main fraction of pure 1,3-dimethyl-3-butenyl salicylate at the appropriate temperature for the applied vacuum. (The boiling point will be significantly lower than the atmospheric pressure boiling point).

  • Characterization: The final product should be a clear, colorless to pale yellow oil. Characterize the product by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected yield is typically in the range of 70-85%.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Salicylic Acid, Alcohol, p-TsOH, Toluene) A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor Reaction (Collect ~3.6 mL H₂O) C->D E 5. Cool to Room Temp. D->E F 6. Work-up: Transfer & Dilute (Separatory Funnel, Ether) E->F G 7. Neutralize & Wash (Sat. NaHCO₃, H₂O, Brine) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Vacuum Distillation) I->J K 11. Characterize Product (NMR, IR) J->K

Caption: Workflow for the synthesis of 1,3-dimethyl-3-butenyl salicylate.

Conclusion and Future Directions

The protocol described provides a reliable and scalable method for the preparation of 1,3-dimethyl-3-butenyl salicylate. By understanding the sensitivity of the allylic alcohol and adapting the classic Fischer esterification accordingly, high yields of the desired product can be achieved. The resulting ester, with its versatile functional groups, serves as an excellent starting point for further derivatization. Potential subsequent reactions could include epoxidation of the double bond, hydroboration-oxidation to introduce a primary alcohol, or modification of the phenolic hydroxyl group, opening avenues for the creation of novel compounds for evaluation in drug discovery and materials science programs.

References

  • ChemBK. (2024, April 9). 4-METHYL-4-PENTEN-2-OL.
  • Guidechem. (n.d.). 4-methyl-4-penten-2-ol 2004-67-3.
  • The Good Scents Company. (n.d.). 1,3-dimethyl-3-butenyl salicylate, 80118-10-1.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Cheméo. (n.d.). Chemical Properties of 4-Penten-2-ol, 4-methyl- (CAS 2004-67-3).
  • Tang, S., Zhang, P., Wang, C., Shao, Y., & Sun, J. (2021). Iridium-catalyzed regio- and enantioselective allylic esterification of secondary allylic alcohols with carboxylic acids. Chemical Communications, 57(86), 11080-11083. DOI:10.1039/D1CC04861A.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Reddit. (2018, December 20). Alternative acid for fisher esterification.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (2012, October). A novel and efficient procedure for the preparation of allylic alcohols from α,β-unsaturated carboxylic esters using LiAlH4/BnCl.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • PubChem. (n.d.). 1,3-Dimethyl-3-butenyl salicylate.
  • The Good Scents Company. (n.d.). 1,3-dimethyl-3-butenyl salicylate.
  • ChemicalBook. (2023, July 14). 4-METHYL-4-PENTEN-2-OL.
  • Sher, M., et al. (2007). Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. The Journal of Organic Chemistry, 72(16), 6284–6286. DOI:10.1021/jo070974a.
  • YouTube. (2016, July 29). The Fischer Esterification: Methyl Salicylate.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Butyl Salicylate: Pathways and Mechanisms.
  • PubChem. (n.d.). (2R)-4-methylpent-4-en-2-ol.
  • Echemi. (n.d.). 4-Methyl-4-penten-2-ol SDS, 2004-67-3 Safety Data Sheets.
  • ChemNet. (n.d.). 1,3-dimethyl-3-butenyl salicylate.
  • BenchChem. (2026). Basic principles of Fischer esterification for methyl salicylate.
  • Reddit. (2025, October 19). I did a Fischer esterification to make methyl salicylate, and this is what happened.
  • PubChem. (n.d.). 1,3-Dimethyl-3-butenyl salicylate.
  • Auroux, A., et al. (1996). Dehydration of 4-methylpentan-2-ol over lanthanum and cerium oxides. Journal of the Chemical Society, Faraday Transactions, 92(14), 2619-2624. DOI:10.1039/FT9969202619.
  • BenchChem. (2025). An In-depth Technical Guide on (E)-4-methylpent-2-en-1-ol.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.
  • Preparation of Methyl Salicylate. (n.d.).
  • RSC Publishing. (n.d.). Dehydration of 4-methylpentan-2-ol over zirconia catalysts.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dimethyl- (CAS 108-38-3).
  • PubChem. (n.d.). Benzene, (1,3-dimethyl-3-butenyl)-.

Sources

Application

Application Notes and Protocols: 1,3-Dimethyl-3-butenyl Salicylate as a Versatile Intermediate in Palladium-Catalyzed Allylic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Bifunctional Molecule in Catalysis In the landscape of modern synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Bifunctional Molecule in Catalysis

In the landscape of modern synthetic organic chemistry, the development of novel intermediates that offer unique reactivity and selectivity is a cornerstone of innovation. 1,3-Dimethyl-3-butenyl salicylate, a molecule with the chemical formula C₁₃H₁₆O₃, presents an intriguing structural motif for applications in catalysis.[1][2] While primarily recognized as a fragrance ingredient, its constitution as an allylic ester of salicylic acid suggests a latent potential as a valuable intermediate in transition-metal catalysis. The salicylate moiety is a well-known structural feature in a variety of chemical contexts, from pharmaceuticals to ligands in catalysis, while the allylic ester is a privileged functional group for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4]

This document delineates a prospective application of 1,3-dimethyl-3-butenyl salicylate as a proficient leaving group in palladium-catalyzed allylic substitution reactions, a cornerstone of modern synthetic methodology. The inherent stability of the salicylate anion renders it an excellent leaving group, a critical attribute for facilitating the formation of the key π-allylpalladium intermediate. We will explore its utility in the context of a model allylic amination reaction, providing a detailed protocol, mechanistic insights, and a framework for further investigation.

The Strategic Advantage of the Salicylate Leaving Group

The efficacy of a leaving group in palladium-catalyzed allylic substitution is paramount to the success of the reaction. An ideal leaving group should be readily displaced by the palladium(0) catalyst to form the electrophilic π-allylpalladium(II) complex and be sufficiently stable in its anionic form to not interfere with the subsequent nucleophilic attack. The salicylate anion, with its resonance-stabilized phenoxide and carboxylate functionalities, fulfills these criteria admirably. Its departure from the allylic substrate is thermodynamically favorable, thereby driving the catalytic cycle forward.

Proposed Catalytic Transformation: Palladium-Catalyzed Allylic Amination

We propose the use of 1,3-dimethyl-3-butenyl salicylate as an efficient substrate for the palladium-catalyzed allylic amination, a powerful method for the synthesis of allylic amines which are prevalent in biologically active molecules.[4][5] The overall transformation is depicted below:

Scheme 1: Proposed Palladium-Catalyzed Allylic Amination using 1,3-Dimethyl-3-butenyl Salicylate

This reaction is envisioned to proceed via the well-established Tsuji-Trost mechanism.[5]

Mechanistic Rationale

The catalytic cycle is initiated by the oxidative addition of a palladium(0) complex to 1,3-dimethyl-3-butenyl salicylate. This step involves the cleavage of the carbon-oxygen bond of the ester and results in the formation of a cationic π-allylpalladium(II) complex and the salicylate anion. Subsequent nucleophilic attack by an amine on the π-allyl complex, typically at the less substituted terminus, affords the desired allylic amine product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Intermediate π-Allylpalladium(II) Complex Pd(0)Ln->Intermediate Oxidative Addition Substrate 1,3-Dimethyl-3-butenyl Salicylate Substrate->Intermediate Product Allylic Amine Intermediate->Product Salicylate_Anion Salicylate Anion Intermediate->Salicylate_Anion Regenerated_Catalyst Pd(0)Ln Product->Regenerated_Catalyst Amine R2NH Amine->Product Nucleophilic Attack

Caption: Proposed catalytic cycle for the allylic amination.

Experimental Protocol: Synthesis of a Model Allylic Amine

This protocol describes a general procedure for the palladium-catalyzed amination of morpholine with 1,3-dimethyl-3-butenyl salicylate.

Materials and Reagents
ReagentSupplierPurityNotes
1,3-Dimethyl-3-butenyl salicylate(To be synthesized)>98%Substrate
Tris(dibenzylideneacetone)dipalladium(0)Major Supplier>97%Palladium Pre-catalyst
1,4-Bis(diphenylphosphino)butane (dppb)Major Supplier>98%Ligand
MorpholineMajor Supplier>99%Nucleophile
Potassium Carbonate (K₂CO₃)Major Supplier>99%Base
Anhydrous TolueneMajor Supplier>99.8%Solvent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and 1,4-bis(diphenylphosphino)butane (dppb, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.

  • Addition of Reactants: To the catalyst solution, add 1,3-dimethyl-3-butenyl salicylate (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture in a pre-heated oil bath at 80 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure allylic amine.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Pd2(dba)3 and dppb to Schlenk flask - Add anhydrous toluene Start->Setup Reagents Add Reactants: - 1,3-Dimethyl-3-butenyl salicylate - Morpholine - K2CO3 Setup->Reagents Reaction Heat to 80 °C (12-24 hours) Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with NaHCO3 and Brine Monitoring->Workup Complete Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Pure Allylic Amine Purification->Product

Caption: Experimental workflow for the synthesis of the model allylic amine.

Data Interpretation and Optimization

The success of the proposed reaction can be evaluated by determining the yield of the purified product and confirming its structure by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The following table provides a hypothetical set of parameters and expected outcomes for initial screening and optimization.

EntryLigandBaseTemp (°C)Time (h)Yield (%)
1dppbK₂CO₃802485
2PPh₃K₂CO₃802470
3dppbCs₂CO₃802492
4dppbK₂CO₃604865

Further optimization could involve screening a wider range of phosphine ligands to improve regioselectivity and enantioselectivity (with chiral ligands), varying the solvent, and adjusting the reaction temperature.

Conclusion and Future Outlook

While the direct catalytic application of 1,3-dimethyl-3-butenyl salicylate has not been extensively reported, its structural attributes strongly suggest its utility as a versatile intermediate in palladium-catalyzed allylic substitution reactions. The salicylate moiety is poised to be an excellent leaving group, facilitating the formation of the key π-allylpalladium intermediate. The provided protocol for a model allylic amination serves as a robust starting point for researchers to explore the synthetic potential of this compound. Future investigations could expand the scope of nucleophiles to include carbon-based nucleophiles (e.g., malonates), alcohols, and thiols, thereby broadening the range of accessible molecular architectures. The development of asymmetric variants of these reactions using chiral ligands could also be a fruitful avenue of research, providing enantiomerically enriched products of significant interest in drug discovery and development.

References

  • Vertex AI Search. (2024). Direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis.
  • Vertex AI Search. (2013). Synthesis of salicylate esters over cordierite honeycomb monoliths coated with zirconia based solid acids in vapour phase.
  • Vertex AI Search. (2013). Catalytic Synthesis of Salicylate Esters over Cordierite Honeycomb Coated with Mo (VI)/ZrO2.
  • Vertex AI Search. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications (RSC Publishing). DOI:10.1039/D1CC06285A.
  • Vertex AI Search. (2013). Catalytic Synthesis of Salicylate Esters over Cordierite Honeycomb Coated with Mo (VI)/ZrO2. Scirp.org.
  • Vertex AI Search. (2022). Functionalized Polyethylene Glycol as a Catalyst for Esterification of Salicylic Acid.
  • Vertex AI Search. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews - ACS Publications.
  • Vertex AI Search. (2025). Application Notes and Protocols: Reaction Mechanism of N-allylation of Aromatic Amines. Benchchem.
  • Vertex AI Search. (2024). Synthesis of allylic amines. Organic Chemistry Portal.
  • Vertex AI Search. (2023). (PDF) Iron salicylate catalyzes oxidative esterification of biomass-derived aldehydes.
  • Vertex AI Search. (n.d.). Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes - PMC.
  • Vertex AI Search. (2019). Catalytic Mechanism for the Conversion of Salicylate Into Catechol by the Flavin-Dependent Monooxygenase Salicylate Hydroxylase. DigitalCommons@USU.
  • Vertex AI Search. (n.d.). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Chemical Science (RSC Publishing).
  • Vertex AI Search. (2007). Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. Organic Chemistry Portal.
  • Vertex AI Search. (2007). Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search. (n.d.). 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339. PubChem.
  • Vertex AI Search. (1981). Mechanism of salicylate hydroxylase-catalyzed decarboxylation. PubMed.
  • Vertex AI Search. (2025). Synthesis of Butyl Salicylate: An Application Note and Laboratory Protocol. Benchchem.
  • Vertex AI Search. (2025). Catalytic Applications in the Synthesis of Salicylate Derivatives. Benchchem.
  • Vertex AI Search. (n.d.). CN102408338A - Synthesis method of salicylate. Google Patents.
  • Vertex AI Search. (n.d.). The mechanism of the reaction of methyl salicylate with NaOH. ResearchGate.
  • Vertex AI Search. (n.d.). 1,3-dimethyl-3-butenyl salicylate. ChemNet.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1,3-dimethyl-3-butenyl salicylate degradation during storage

Introduction Welcome to the technical support guide for 1,3-dimethyl-3-butenyl salicylate (CAS 80118-10-1). This molecule, valued in fragrance and research applications, possesses two key structural features that can pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1,3-dimethyl-3-butenyl salicylate (CAS 80118-10-1). This molecule, valued in fragrance and research applications, possesses two key structural features that can present stability challenges during storage: an ester linkage and an unsaturated alkenyl group.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the degradation of this compound. Our approach is to explain the underlying chemical principles behind degradation and provide actionable, validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the most common initial observations and questions regarding the stability of 1,3-dimethyl-3-butenyl salicylate.

Q1: What are the primary visual and physical signs of degradation for my 1,3-dimethyl-3-butenyl salicylate sample?

A: Initial signs of degradation are often observable without analytical instrumentation. You should be vigilant for:

  • Color Change: A shift from a colorless or pale-yellow liquid to a more pronounced yellow or even brownish hue. This often indicates the formation of oxidized species, particularly involving the phenolic ring.[3]

  • Precipitation: The appearance of solid white crystals. This is a strong indicator of hydrolysis, as the primary degradation product, salicylic acid, is a solid with limited solubility in the parent ester.[4][5]

  • Change in Viscosity: An increase in viscosity or a "gummy" consistency can suggest polymerization initiated at the butenyl double bond, especially if the sample has been exposed to heat, light, or certain contaminants.[6]

  • Odor Change: While subtle, a shift in aroma may occur as the parent ester degrades and new, more volatile byproducts are formed.

Q2: My sample is stored in a sealed vial. What are the most likely chemical degradation pathways?

A: Even in a sealed container, several degradation mechanisms can occur. The molecular structure points to three primary vulnerabilities:

  • Hydrolysis: This is the most common degradation pathway for salicylate esters. Trace amounts of moisture, or acidic/basic residues on the container surface, can catalyze the cleavage of the ester bond to yield salicylic acid and 4-methylpent-4-en-2-ol.[7][8] The reaction is significantly accelerated by elevated temperatures.

  • Oxidation: The terminal double bond in the butenyl group is susceptible to oxidation from residual oxygen in the headspace of the vial. This can lead to the formation of epoxides, aldehydes, ketones, or peroxides.[9] The phenolic hydroxyl group is also a target for oxidation, which can generate radical species and colored byproducts.[10]

  • Photodegradation: Salicylates can absorb UV light, which can energize the molecule and lead to bond cleavage or the formation of reactive radical species.[11][12] If your storage vials are not made of amber glass or stored in the dark, photodegradation is a significant risk.

Q3: What are the ideal storage conditions to ensure the long-term stability of 1,3-dimethyl-3-butenyl salicylate?

A: To proactively prevent degradation, strict adherence to proper storage protocols is critical. The ideal conditions are designed to mitigate the risks outlined above. For a detailed breakdown, refer to the "Proactive Stability Management" section, but the core principles are:

  • Temperature: Cool to cold conditions (2-8°C) are recommended. For long-term storage (>6 months), consider storage at -20°C.[13][14] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Displace headspace oxygen with an inert gas like argon or nitrogen before sealing the container. This is the most effective way to prevent oxidation.[13]

  • Light: Always store in an amber glass vial or a container completely protected from light.[15][16]

  • Container: Use high-quality, inert glass (e.g., borosilicate) with a PTFE-lined cap to prevent leaching and ensure a tight seal.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed workflows for when you suspect degradation has occurred, focusing on identifying the specific cause and confirming the identity of degradants.

Problem: My HPLC/GC analysis shows a new, unexpected peak.

The appearance of new signals in your chromatogram is a definitive sign of degradation. The retention time and peak characteristics can provide the first clues to the degradant's identity.

Possible Cause A: Hydrolysis

Hydrolysis is the cleavage of the ester bond by water. It is one of the most common failure modes for this class of compounds.[17] The reaction produces salicylic acid and 4-methylpent-4-en-2-ol. Salicylic acid is UV-active and will be readily detected by HPLC-UV.

This protocol provides a robust reversed-phase HPLC method to separate 1,3-dimethyl-3-butenyl salicylate from its primary hydrolysis product, salicylic acid.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of your 1,3-dimethyl-3-butenyl salicylate reference standard in acetonitrile.

    • Prepare a separate 1 mg/mL stock solution of a certified salicylic acid standard in acetonitrile.

    • Create a mixed standard by combining aliquots of both stocks and diluting with the mobile phase to a final concentration of approximately 50 µg/mL for each component.

  • Sample Preparation:

    • Accurately weigh a small amount of your stored (suspect) sample and dissolve it in acetonitrile to create a stock solution of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase: 65:35 (v/v) Methanol : Water, with 1.0% Acetic Acid.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[18]

    • Detection Wavelength: 304 nm (optimal for salicylic acid) or 237 nm.[18][19]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the mixed standard. Note the retention times for salicylic acid (which will be more polar and elute earlier) and the parent ester.

    • Inject your prepared sample.

    • Compare the retention time of any new peak in your sample to the retention time of the salicylic acid standard. Confirmation of identity is achieved if the retention times match.

    • Quantification can be performed by creating a calibration curve with the salicylic acid standard.[20]

Possible Cause B: Oxidation or Photodegradation

Oxidation or light-induced reactions can create a more complex mixture of byproducts, including epoxides, hydroxylated species, or products from the cleavage of the double bond.[10][12] Many of these may be volatile or may not have strong UV chromophores, making GC-MS a more suitable tool for identification.

This protocol outlines the general steps for identifying unknown volatile or semi-volatile degradation products.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute your sample in a volatile, high-purity solvent like dichloromethane or ethyl acetate to a concentration of approximately 100-500 µg/mL.

  • GC-MS Conditions (Typical Starting Point):

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on initial results.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis:

    • Analyze the chromatogram for new peaks not present in your reference standard.

    • Examine the mass spectrum of each new peak.

    • Compare the obtained mass spectra against a standard library (e.g., NIST, Wiley) to tentatively identify the structures. Look for characteristic fragments that would indicate oxidation products (e.g., loss of water, presence of carbonyl groups).

Section 3: Proactive Stability Management

Preventing degradation is always preferable to troubleshooting it. A robust stability management plan involves proper storage and routine quality control.

Best Practices for Storage of 1,3-Dimethyl-3-butenyl Salicylate

The following table summarizes the recommended storage conditions to maximize the shelf-life of your material.

ParameterRecommendationRationale
Temperature Short-Term (< 1 month): 2-8°CLong-Term (> 1 month): -20°CReduces the rate of all chemical reactions, particularly hydrolysis and oxidation.[13][14]
Atmosphere Inert Gas (Argon or Nitrogen) HeadspaceDisplaces oxygen, which is a key reactant in oxidation of the alkenyl group and phenolic ring.[6][13]
Light Exposure Store in amber glass vials or in complete darkness.Prevents UV-induced photodegradation, which can cleave bonds and initiate radical reactions.[15]
Container Type Borosilicate glass vial with PTFE-lined screw cap.Ensures chemical inertness of the contact surfaces and provides a hermetic seal against moisture and air ingress.[16]
Handling Use only clean, dry glassware and tools. Avoid introducing any moisture or contaminants.Prevents the introduction of catalysts (water, acids, bases, metal ions) that can accelerate degradation.[21][22]

Section 4: Diagrams and Workflows

Visual aids are essential for understanding complex chemical processes and establishing clear experimental workflows.

Key Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of the 1,3-dimethyl-3-butenyl salicylate molecule.

cluster_hydrolysis Hydrolysis (+H2O) cluster_oxidation Oxidation / Photodegradation (+O2, hv) PARENT 1,3-Dimethyl-3-butenyl Salicylate SAL_ACID Salicylic Acid PARENT->SAL_ACID Ester Cleavage ALCOHOL 4-Methylpent-4-en-2-ol PARENT->ALCOHOL Ester Cleavage OX_PROD Oxidation Products (Epoxides, Aldehydes, etc.) PARENT->OX_PROD Double Bond / Ring Attack POLYMER Polymerization Products PARENT->POLYMER Double Bond Opening

Caption: Primary degradation pathways for 1,3-dimethyl-3-butenyl salicylate.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when degradation is suspected.

START Suspicion of Degradation (e.g., visual change, failed assay) INSPECT 1. Visual & Physical Inspection (Color, Precipitate, Viscosity) START->INSPECT ANALYZE 2. Analytical Chemistry Screen (HPLC, GC) INSPECT->ANALYZE COMPARE 3. Compare to Reference Standard ANALYZE->COMPARE DEGRADED Degradation Confirmed? COMPARE->DEGRADED IDENTIFY 4. Identify Degradants DEGRADED->IDENTIFY Yes OK No Degradation Detected DEGRADED->OK No HYDROLYSIS Hydrolysis Product (Salicylic Acid) Detected via HPLC (Protocol 1) IDENTIFY->HYDROLYSIS Early eluting UV-active peak OXIDATION Other/Unknown Volatiles Investigate via GC-MS (Protocol 2) IDENTIFY->OXIDATION Complex chromatogram QUARANTINE 5. Quarantine Affected Lot & Review Storage Conditions HYDROLYSIS->QUARANTINE OXIDATION->QUARANTINE

Sources

Optimization

overcoming 1,3-dimethyl-3-butenyl salicylate solubility issues in aqueous media

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with formulating 1,3-dimethyl-3-butenyl salicylate in aqueous media.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each formulation strategy, ensuring that your experimental protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: Why does 1,3-dimethyl-3-butenyl salicylate consistently precipitate out of my aqueous buffers, even at micromolar concentrations? The Causality: 1,3-dimethyl-3-butenyl salicylate is a highly lipophilic ester with an estimated LogP of ~4.5 and an aqueous solubility of less than 8.5 mg/L at 25°C[1][2]. Unlike its parent compound, salicylic acid (which has a pKa of 2.97 and can be solubilized by adjusting the pH above 3 to form a water-soluble salt), the esterification of the carboxylate group removes this ionizable site. The remaining phenolic hydroxyl group has a pKa > 13, making pH adjustment physiologically irrelevant for solubilization. Consequently, the hydrophobic effect dominates in aqueous media, driving the molecules to aggregate and precipitate to minimize contact with water.

Q2: What is the most effective co-solvent system for initial solubilization without compromising downstream biological or sensory assays? The Causality: For applications where low levels of alcohols are tolerated, a binary or ternary system utilizing Ethanol and a nonionic ethoxylated fatty alcohol (such as Isoceteth-20) is highly effective[3][4]. Ethanol acts as a chaotropic agent, disrupting the hydrogen-bonded network of water to lower the dielectric constant of the medium. Meanwhile, Isoceteth-20 lowers the interfacial tension and spontaneously forms micelles that encapsulate the hydrophobic 1,3-dimethyl-3-butenyl tail. This dual-action approach prevents the ester from crashing out when diluted into the final aqueous assay buffer.

Q3: How can I achieve a completely alcohol-free aqueous dispersion for sensitive in vitro models? The Causality: If alcohols or aggressive surfactants cause cytotoxicity or interfere with your assay, Inclusion Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[5][6]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 1,3-dimethyl-3-butenyl chain and the aromatic salicylate ring dynamically partition into this hydrophobic cavity via van der Waals forces and hydrophobic interactions. This creates a host-guest complex that remains highly soluble in water while shielding the ester from bulk aqueous degradation.

Part 2: Data Presentation

Table 1: Physicochemical Properties Dictating Solubility Constraints

PropertyValueFormulation Implication
Molecular Weight 220.26 g/mol Small molecule; easily encapsulated by β-cyclodextrins.
LogP (o/w) ~4.5Highly lipophilic; requires surfactants or host-guest complexation.
Aqueous Solubility < 8.5 mg/L (at 25°C)Spontaneous precipitation in standard biological buffers (PBS, HEPES).
Ionizability (pKa) > 13.0 (Phenolic OH)pH adjustment is ineffective for solubilization (unlike salicylic acid).

Table 2: Solubilization Strategy & Efficacy Matrix

StrategyPrimary ReagentsMax Ester ConcentrationBiocompatibilitySelf-Validation Metric
Microemulsion Ethanol (10%), Isoceteth-20 (2%)~5 - 10 mg/mLModerateOptical clarity (Tyndall effect negative)
Inclusion Complex HP-β-CD (1:1 or 1:2 Molar Ratio)~15 - 20 mg/mLHighPhase solubility diagram linearity
Lipid Nanoparticles Phosphatidylcholine, Cholesterol~2 - 5 mg/mLHighDLS (Polydispersity Index < 0.2)

Part 3: Experimental Protocols

Protocol A: Preparation of an Isoceteth-20/Ethanol Microemulsion

This protocol utilizes surfactant micellization to create a thermodynamically stable, optically clear dispersion.

  • Primary Solubilization: Dissolve 100 mg of 1,3-dimethyl-3-butenyl salicylate in 1.0 mL of absolute Ethanol. Vortex until completely dissolved.

  • Surfactant Addition: Add 200 mg of Isoceteth-20 (pre-warmed to 40°C to reduce viscosity) to the ethanolic solution. Stir continuously at 300 rpm for 15 minutes.

  • Aqueous Titration: Dropwise, add 8.8 mL of Deionized Water (or PBS) under high-shear stirring (800 rpm).

  • Self-Validation Step: Shine a laser pointer through the formulation. A successful microemulsion will be optically transparent and exhibit no Tyndall effect (scattering of light), confirming that the micelle size is well below the wavelength of visible light (< 100 nm).

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

This protocol uses the co-precipitation and lyophilization method to create a solid, water-soluble host-guest complex[5].

  • Host Preparation: Dissolve 1.4 g of HP-β-CD (approx. 1.0 mmol) in 20 mL of Deionized Water at room temperature.

  • Guest Addition: Slowly add 220 mg of 1,3-dimethyl-3-butenyl salicylate (approx. 1.0 mmol, 1:1 molar ratio) to the cyclodextrin solution.

  • Complexation: Seal the vessel and stir the suspension magnetically at 40-50°C for 48 hours. The thermal energy overcomes the activation barrier for the ester to displace water molecules inside the cyclodextrin cavity.

  • Lyophilization: Freeze the resulting solution at -70°C, then lyophilize (freeze-dry) for 48 hours to obtain a white, water-soluble powder.

  • Self-Validation Step: Construct a phase solubility diagram by adding excess ester to varying concentrations of HP-β-CD. An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex. Additionally, FTIR spectroscopy should show a shift or dampening of the ester carbonyl stretch (~1750 cm⁻¹), proving the functional group is shielded within the cavity.

Part 4: Visualizations

DecisionTree Start Aqueous Formulation 1,3-Dimethyl-3-butenyl Salicylate AlcoholTol Are alcohols/co-solvents tolerated in the assay? Start->AlcoholTol CoSolvent Use Co-solvent System (Ethanol + Isoceteth-20) AlcoholTol->CoSolvent Yes AlcoholFree Require Alcohol-Free System AlcoholTol->AlcoholFree No Microemulsion Non-ionic Surfactant Microemulsion AlcoholFree->Microemulsion Surfactants allowed Cyclodextrin HP-β-CD Inclusion Complexation AlcoholFree->Cyclodextrin Strictly aqueous/biocompatible

Caption: Solubilization strategy decision tree based on assay tolerance for alcohols and surfactants.

InclusionWorkflow Step1 1. Dissolve HP-β-CD in Deionized Water Step2 2. Add 1,3-Dimethyl-3-butenyl Salicylate (1:1 Molar Ratio) Step1->Step2 Step3 3. Stir at 40-50°C for 48h (Co-precipitation) Step2->Step3 Step4 4. Freeze-dry (Lyophilization) at -70°C Step3->Step4 Validation 5. Validate via Phase Solubility Diagram & FTIR Step4->Validation

Caption: Step-by-step workflow for HP-β-CD inclusion complexation and subsequent validation.

Part 5: References

  • PubChem Database. "1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339". National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company. "1,3-dimethyl-3-butenyl salicylate, 80118-10-1". TGSC Information System. Available at:[Link]

  • UL Prospector. "Salicylic Acid: Origins, Formulation Strategies & Delivery Forms". UL Solutions. Available at:[Link]

  • SciELO - Annals of the Brazilian Academy of Sciences. "Partial inclusion of bis(1,10-phenanthroline) silver(I) salicylate in β-cyclodextrin: Spectroscopic characterization". Available at:[Link]

  • National Institutes of Health (PMC). "Complexation of methyl salicylate with β-cyclodextrin and its release characteristics". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 1,3-Dimethyl-3-butenyl Salicylate

Welcome to the Technical Support Center for the laboratory production and scale-up of 1,3-dimethyl-3-butenyl salicylate (also known chemically as 4-methylpent-4-en-2-yl 2-hydroxybenzoate). This center provides researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the laboratory production and scale-up of 1,3-dimethyl-3-butenyl salicylate (also known chemically as 4-methylpent-4-en-2-yl 2-hydroxybenzoate). This center provides researchers and drug development professionals with mechanistic troubleshooting, self-validating protocols, and safety guidelines for scaling up this specific Fischer esterification.

Process Visualization: Scale-Up Workflow

G A 1. Risk Assessment & Thermal Profiling B 2. Fischer Esterification (Salicylic Acid + 4-Methyl-4-penten-2-ol) A->B C 3. Continuous Monitoring (Thermocouple & Kinetics) B->C D 4. Equilibrium Shift (Water Removal via Dean-Stark) C->D E 5. Aqueous Workup (Acid Neutralization) D->E F 6. Vacuum Distillation (Product Isolation) E->F

Workflow for the safe scale-up of 1,3-dimethyl-3-butenyl salicylate esterification.

Troubleshooting Guides & FAQs

Q1: What are the primary safety hazards when scaling up the esterification of salicylic acid, and how do I mitigate them? A: Fischer esterification is an exothermic, acid-catalyzed condensation reaction[1]. At a small scale (<1 g), heat dissipates rapidly into the environment. However, as the reaction scales up, the surface-area-to-volume ratio decreases drastically, leading to localized hotspots and a high risk of thermal runaway[2]. Furthermore, the starting alcohol (4-methyl-4-penten-2-ol) contains a terminal alkene. High temperatures combined with concentrated sulfuric acid can trigger uncontrolled alkene hydration or explosive polymerization. Mitigation: Never scale a reaction by more than a factor of three (3x) compared to your previous successful run[3]. Transition from round-bottom flasks to a jacketed reactor with overhead stirring to ensure uniform heat distribution. Always use a thermocouple probe to monitor the internal reaction temperature, as it can differ significantly from the external heating bath[2].

Q2: How do I shift the reaction equilibrium to maximize yield without using excessive, hazardous amounts of reagents? A: Because Fischer esterification is a reversible equilibrium reaction, the accumulation of the water byproduct drives the reaction backward, hydrolyzing the 1,3-dimethyl-3-butenyl salicylate back into starting materials[1]. While adding a massive excess of alcohol works at the micro-scale, it creates severe safety and waste-management issues at scale. Mitigation: Implement continuous water removal. For a moderate scale, use a Dean-Stark apparatus with an azeotropic solvent like toluene. For advanced scale-ups, integrating a pervaporation membrane unit directly with the reactor continuously and selectively removes water. This technique has been shown to reduce processing time by up to 60% and push conversion near completion without requiring excess reagents[4].

Q3: My product yield is unexpectedly low, and the GC-FID shows multiple side products. What went wrong? A: You likely experienced side reactions due to the harshness of the catalyst. The starting alcohol, 4-methyl-4-penten-2-ol, is sensitive to strong Brønsted acids (like sulfuric acid), which can catalyze the hydration or oligomerization of its terminal double bond at elevated temperatures. Mitigation: Reduce the catalyst loading or switch to a milder, more selective catalyst. Research demonstrates that Brønsted acidic ionic liquids (e.g., SO₃H-functionalized ionic liquids) or solid acid catalysts provide high catalytic activity for salicylic acid esterification while minimizing side reactions[5]. These catalysts are also easier to separate during the workup phase, enhancing the safety of the scale-up[6].

Self-Validating Protocol: Moderate Scale-Up (100g)

This step-by-step methodology incorporates self-validation checkpoints to ensure safety and reaction progression.

Step 1: Preparation & Purging

  • Action: Equip a 1 L jacketed reactor with a mechanical overhead stirrer, an internal thermocouple, and a Dean-Stark trap attached to a reflux condenser. Purge the system with nitrogen.

  • Validation Check: Ensure the reactor volume is at least twice the total volume of all added reactants to safely accommodate any unexpected gas evolution[2].

Step 2: Reagent Loading

  • Action: Add 100 g (0.724 mol) of salicylic acid and 88.8 g (0.886 mol) of 4-methyl-4-penten-2-ol to the reactor. Add 300 mL of toluene to act as the azeotropic solvent.

Step 3: Catalyst Addition

  • Action: Cool the mixture to 0–5 °C. Slowly add 2.0 wt% (relative to salicylic acid) of concentrated sulfuric acid dropwise.

  • Validation Check: Monitor the thermocouple continuously; the internal temperature must strictly remain below 15 °C during addition to prevent premature exothermic degradation or alkene polymerization[2].

Step 4: Heating & Water Removal

  • Action: Gradually heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap for water collection.

  • Validation Check: The reaction is nearing completion when the theoretical volume of water (approx. 13 mL) is collected in the trap, confirming the forward shift of the equilibrium[4].

Step 5: Quenching & Workup

  • Action: Cool the reaction mixture to room temperature. Slowly add a saturated sodium bicarbonate solution to the reactor until the aqueous layer reaches a pH of 7–8.

  • Validation Check: The complete cessation of CO₂ gas evolution visually confirms the total neutralization of the acid catalyst and any unreacted salicylic acid[7].

Step 6: Isolation

  • Action: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via vacuum distillation to obtain pure 1,3-dimethyl-3-butenyl salicylate.

Quantitative Data: Scale-Up Parameters

The following table summarizes the critical variables and safety parameters when transitioning from bench to pilot scale.

Scale TierSubstrate MassMin. Reactor VolumeTemperature Control MethodWater Removal StrategyMax Scale-Up Factor
Small (Bench) < 1 g25 mLOil bath with external thermometerExcess alcohol / Molecular sievesN/A
Moderate 1 - 15 g50 - 500 mLOil bath with internal thermocoupleDean-Stark apparatus (Azeotropic)3x previous run
Large (Pilot) > 15 g> 500 mLJacketed reactor with overhead stirringPervaporation membrane integration3x previous run

Data synthesized from standard chemical reaction scale-up safety guidelines.

References
  • Scale-up Reactions - Division of Research Safety Source: University of Illinois URL:2

  • Exploring the Drug Development Process Using Fischer Esterification Source: Journal of Chemical Education (ACS Publications) URL:1

  • Scale Up Safety Source: Stanford Environmental Health & Safety URL:3

  • Pervaporation-assisted esterification of salicylic acid Source: New Jersey Institute of Technology (NJIT) Theses URL:4

  • Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts Source: ResearchGate URL:5

  • Efficient Process for the Production of Alkyl Esters Source: PMC - NIH URL:6

  • Chemical Synthesis of Isoamyl Acetate through Fischer Esterification: A Comprehensive Practical Report Source: i3awards.org.au URL:7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,3-Dimethyl-3-Butenyl Salicylate and Benzyl Salicylate for Scientific Applications

In the vast landscape of chemical compounds utilized in research and product development, salicylates hold a prominent position due to their diverse functionalities. This guide provides an in-depth comparative analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast landscape of chemical compounds utilized in research and product development, salicylates hold a prominent position due to their diverse functionalities. This guide provides an in-depth comparative analysis of two such esters: the well-established Benzyl Salicylate and the less-documented 1,3-Dimethyl-3-Butenyl Salicylate. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their synthesis, performance characteristics, and safety profiles, supported by available experimental data.

Introduction to the Salicylates

Salicylates, esters of salicylic acid, are a class of compounds renowned for their roles as fragrance components and ultraviolet (UV) light absorbers. Their utility spans across cosmetics, personal care products, and pharmaceuticals.[1] Benzyl Salicylate, a workhorse in these industries, is valued for its mild, sweet-floral aroma and its ability to absorb UV radiation, thus protecting formulations and skin.[2][3] In contrast, 1,3-Dimethyl-3-Butenyl Salicylate is primarily recognized as a fragrance ingredient, with its performance characteristics as a UV absorber being less characterized in publicly available literature.[4] This guide aims to collate and compare the scientific data on these two molecules to inform their potential applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these salicylates is crucial for predicting their behavior in various formulations. The following table summarizes key properties for both compounds.

Property1,3-Dimethyl-3-butenyl salicylateBenzyl Salicylate
Chemical Formula C13H16O3[4]C14H12O3[5]
Molecular Weight 220.26 g/mol [4]228.24 g/mol [5]
IUPAC Name 4-methylpent-4-en-2-yl 2-hydroxybenzoate[4]Benzyl 2-hydroxybenzoate[5]
Appearance -Colorless to pale yellow liquid[2]
Boiling Point 319.3°C at 760 mmHg[6]318 °C[5]
Solubility in Water 8.437 mg/L @ 25 °C (estimated)Slightly soluble[2]
LogP (o/w) 4.5 (Computed)[4]4.0[5]

The structural difference between the two molecules lies in the alcohol moiety esterified with salicylic acid. Benzyl Salicylate possesses an aromatic benzyl group, while 1,3-Dimethyl-3-Butenyl Salicylate features an unsaturated aliphatic chain. This structural variance is expected to influence their performance, particularly in terms of UV absorption and photostability.

Synthesis and Manufacturing

The synthesis of salicylates is a critical aspect for their commercial viability and purity.

Benzyl Salicylate Synthesis:

The primary industrial synthesis of Benzyl Salicylate is achieved through the Fischer esterification of salicylic acid with benzyl alcohol.[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

  • Reaction Principle: The acid catalyst protonates the carbonyl oxygen of salicylic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl group of benzyl alcohol. Subsequent dehydration yields the ester.

A visual representation of this common synthesis workflow is provided below.

Benzyl_Salicylate_Synthesis Salicylic_Acid Salicylic Acid Reactor Reactor (Heating) Salicylic_Acid->Reactor Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reactor Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reactor Esterification Esterification Reactor->Esterification Water_Removal Water Removal Esterification->Water_Removal Reversible Reaction Crude_Product Crude Benzyl Salicylate Water_Removal->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure Benzyl Salicylate Purification->Final_Product

Caption: Workflow for the Fischer esterification synthesis of Benzyl Salicylate.

1,3-Dimethyl-3-Butenyl Salicylate Synthesis:

The proposed synthesis would likely follow a similar Fischer esterification pathway as Benzyl Salicylate, or potentially a transesterification from a lower alkyl salicylate like methyl salicylate.

Performance as a UV Absorber: A Comparative View

A key application for many salicylates is their ability to absorb ultraviolet radiation, making them valuable components in sunscreens and for stabilizing light-sensitive formulations.

Benzyl Salicylate:

Benzyl Salicylate is a known UVB absorber.[1] Its UV absorption spectrum ranges from approximately 200 to 340 nm.[8] The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that Benzyl Salicylate absorbs in the range of 290 to 700 nm with a molar absorption coefficient for its maximum absorption wavelength (λmax) within this range being above 1000 L·mol⁻¹·cm⁻¹.[9] This confirms its efficacy as a UV absorber.

1,3-Dimethyl-3-Butenyl Salicylate:

Currently, there is a lack of publicly available experimental data detailing the UV absorption spectrum, including the λmax and molar absorptivity, of 1,3-Dimethyl-3-Butenyl Salicylate. While its structural similarity to other salicylates suggests potential for UV absorption, without empirical data, its performance in this regard cannot be definitively assessed or compared to Benzyl Salicylate. Further research is required to characterize its photoprotective properties.

Photostability

The ability of a UV absorber to remain chemically stable upon exposure to UV radiation is critical for its long-term efficacy.

Benzyl Salicylate:

Salicylates, in general, are considered to be photostable.[1] This photostability makes them suitable for use in combination with more photolabile UV filters, such as avobenzone.[1]

1,3-Dimethyl-3-Butenyl Salicylate:

The photostability of 1,3-Dimethyl-3-Butenyl Salicylate has not been documented in the available scientific literature. The presence of an unsaturated bond in the butenyl side chain could potentially be a site for photochemical reactions, which might impact its stability. Experimental investigation is needed to determine its photostability profile.

Safety and Toxicology

A thorough evaluation of the safety profile is paramount for any chemical intended for use in consumer products or pharmaceuticals.

Benzyl Salicylate:

Benzyl Salicylate has undergone extensive safety evaluations. It is considered safe for use in cosmetics when formulated to avoid irritation and sensitization.[2] However, it is a known fragrance allergen and its presence must be declared on product labels in many regions when its concentration exceeds certain thresholds.[2]

1,3-Dimethyl-3-Butenyl Salicylate:

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 1,3-Dimethyl-3-Butenyl Salicylate.[10] According to information from the European Chemicals Agency (ECHA) C&L Inventory, this chemical does not meet the criteria for GHS hazard classification based on the notifications from 90 companies.[4] This suggests a low hazard profile, though detailed toxicological studies are not as widely published as for Benzyl Salicylate.

The following diagram illustrates the general workflow for assessing the dermal sensitization potential of a new chemical ingredient, a critical step in the safety evaluation of compounds like salicylates.

Dermal_Sensitization_Workflow start New Chemical Ingredient in_silico In Silico / QSAR Modeling start->in_silico Initial Screening in_vitro In Vitro Testing (e.g., DPRA, KeratinoSens™) in_silico->in_vitro Predictive Data llna Local Lymph Node Assay (LLNA) (In Vivo) in_vitro->llna Mechanistic Data hrpt Human Repeat Insult Patch Test (HRIPT) llna->hrpt Confirmation in Humans risk_assessment Risk Assessment (Exposure & Potency) hrpt->risk_assessment conclusion Safety Conclusion risk_assessment->conclusion

Caption: A generalized workflow for dermal sensitization assessment.

Conclusion and Future Directions

This comparative analysis highlights that while Benzyl Salicylate is a well-characterized compound with established functionalities as both a fragrance and a UV absorber, 1,3-Dimethyl-3-Butenyl Salicylate remains a less-explored molecule, primarily identified for its fragrance properties.

The key differentiator from the available data is the substantial body of experimental evidence supporting the performance and safety of Benzyl Salicylate. For 1,3-Dimethyl-3-Butenyl Salicylate, a significant data gap exists, particularly concerning its UV absorption characteristics and photostability.

For researchers and developers considering these salicylates, the choice is clear based on current knowledge. Benzyl Salicylate offers a reliable and well-documented option for applications requiring both fragrance and UV protection. 1,3-Dimethyl-3-Butenyl Salicylate presents an opportunity for novel research to fully characterize its properties. Future studies should focus on:

  • Experimental determination of the UV-Vis absorption spectrum of 1,3-Dimethyl-3-Butenyl Salicylate to quantify its efficacy as a UV absorber.

  • Photostability studies to assess its suitability for applications involving prolonged light exposure.

  • Further toxicological evaluations to build a more comprehensive safety profile.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of 1,3-Dimethyl-3-Butenyl Salicylate and provide a more complete comparison with its well-established counterpart, Benzyl Salicylate.

References

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1. Food and Chemical Toxicology, 164S, 113121. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1. Request PDF. [Link]

  • European Patent Office. (2006). Process for producing salicylic esters - EP 1652834 A1. [Link]

  • Slate. (2025). What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights. [Link]

  • CIR. (2018). Safety Assessment of Benzyl Salicylate As Used in Cosmetics. [Link]

  • MDPI. (2023). Ultraviolet Filters for Cosmetic Applications. [Link]

  • Nair, B. (2003). Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldodecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate. International Journal of Toxicology, 22(3_suppl), 1-108. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-3-butenyl salicylate. [Link]

  • PubChem. (n.d.). Benzyl Salicylate. [Link]

  • SciSpace. (2017). Synthesis and photoprotective properties of new salicylic and vanillic acid derivatives. [Link]

  • Google Patents. (2006). Process for producing salicylic esters.
  • The Good Scents Company. (n.d.). 1,3-dimethyl-3-butenyl salicylate. [Link]

  • Ataman Kimya. (n.d.). BENZYL SALICYLATE. [Link]

  • Google Patents. (2012).
  • Wikipedia. (n.d.). Benzyl salicylate. [Link]

  • PubChem. (n.d.). Benzyl Salicylate. [Link]

  • European Commission. (n.d.). OPINION on Benzyl Salicylate (CAS No. 118-58-1, EC No. 204-262-9). [Link]

Sources

Comparative

validation of LC-MS/MS method for 1,3-dimethyl-3-butenyl salicylate quantification

Title: In-Depth Guide: Validation of LC-MS/MS for the Quantification of 1,3-Dimethyl-3-butenyl Salicylate Introduction 1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a specialized lipophilic ester traditionally ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Guide: Validation of LC-MS/MS for the Quantification of 1,3-Dimethyl-3-butenyl Salicylate

Introduction 1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a specialized lipophilic ester traditionally utilized as a fragrance ingredient[1] and increasingly investigated as a prodrug scaffold in pharmaceutical sciences. With a molecular weight of 220.26 g/mol and a highly hydrophobic profile (estimated logP of 4.39)[2], accurately quantifying this analyte in complex biological matrices (e.g., human plasma) or dense consumer formulations presents a significant analytical challenge.

This guide objectively compares available analytical modalities and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The methodology is strictly aligned with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation[3], ensuring data integrity for rigorous regulatory submissions[4].

Causality in Analytical Selection: Why LC-MS/MS?

When developing a quantification assay for 1,3-dimethyl-3-butenyl salicylate, researchers typically evaluate GC-MS, HPLC-UV, and LC-MS/MS. The selection of LC-MS/MS is driven by the fundamental physicochemical vulnerabilities of the analyte:

  • Thermal Instability (The GC-MS Limitation): Gas chromatography requires high-temperature volatilization (often >250°C). The alkene moiety within the 1,3-dimethyl-3-butenyl chain is highly susceptible to thermal isomerization, while the ester bond can undergo degradation or transesterification in the hot inlet.

  • Matrix Interference (The HPLC-UV Limitation): While the salicylate core possesses strong UV absorbance, biological matrices and cosmetic formulations are rich in co-eluting chromophores. This drastically raises the baseline noise, preventing the trace-level quantification required for pharmacokinetic tracking.

  • Structural Specificity (The LC-MS/MS Advantage): LC-MS/MS utilizes soft Electrospray Ionization (ESI), bypassing thermal degradation. Esters like 1,3-dimethyl-3-butenyl salicylate readily form protonated adducts ([M+H]+ at m/z 221.1)[5]. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method achieves absolute specificity. Furthermore, deploying a stable isotope-labeled internal standard (SIL-IS) mathematically nullifies matrix effects[6].

Objective Performance Comparison

Analytical ParameterLC-MS/MS (Proposed Method)GC-MS (Alternative)HPLC-UV (Alternative)
Sensitivity (LLOQ) 1 - 5 ng/mL50 - 100 ng/mL> 250 ng/mL
Specificity Excellent (MRM transitions)Good (Full scan/SIM)Poor (UV absorbance)
Thermal Degradation None (Soft ionization)High risk (Inlet vaporization)None
Run Time ~3.0 minutes~15.0 minutes~10.0 minutes
Matrix Effect Handling Corrected via SIL-ISCorrected via SIL-ISUncorrected (Interference)

Experimental Methodology: A Self-Validating Protocol

To establish trustworthiness, the analytical protocol must function as an internally controlled, self-validating system. The following step-by-step methodology details the extraction and instrumental quantification process.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Causality: Due to the analyte's high lipophilicity[2], LLE using a non-polar solvent like methyl tert-butyl ether (MTBE) selectively partitions the ester into the organic phase while precipitating polar matrix proteins and salts, drastically reducing ion suppression in the mass spectrometer.

  • Aliquot 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1,3-dimethyl-3-butenyl salicylate-d4, 100 ng/mL).

  • Add 500 µL of MTBE to the sample.

  • Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean autosampler vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and inject 5 µL into the LC-MS/MS system.

Step 2: LC-MS/MS Instrumental Conditions Causality: A hydrophobic C18 column is selected to retain the lipophilic analyte, while a rapid organic gradient ensures a sharp peak shape and minimizes run time.

  • Analytical Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.0 min, held for 0.5 min, and re-equilibrated.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte: m/z 221.1 → 139.0 (Collision Energy: 15 eV)[5].

    • Internal Standard: m/z 225.1 → 143.0 (Collision Energy: 15 eV).

ICH M10 Validation Framework

A method is only valid if it systematically proves its own reliability. The following parameters must be rigorously evaluated according to the ICH M10 bioanalytical guidelines[3]:

  • Selectivity: Analyze 6 independent lots of blank matrix. The interfering peak area at the analyte's retention time must be ≤20% of the LLOQ response, and ≤5% for the IS.

  • Calibration Curve (Linearity): Prepare calibration standards ranging from 1 to 1000 ng/mL. Apply a weighted (1/x²) linear regression. Back-calculated concentrations must fall within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs. Both intra-run and inter-run precision (CV%) must be ≤15% (≤20% at LLOQ).

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio of the analyte spiked post-extraction by the peak area ratio of a neat standard. The CV of the IS-normalized MF across 6 matrix lots must be ≤15%.

  • Stability: Validate analyte stability under bench-top conditions (room temperature for 24 hours), freeze-thaw cycles (minimum 3 cycles at -80°C), and long-term storage.

Validation Workflow Visualization

ValidationWorkflow N1 Matrix Spiking (1,3-Dimethyl-3-butenyl salicylate) N2 Liquid-Liquid Extraction (MTBE) N1->N2 N3 LC-MS/MS Analysis (ESI+, MRM Mode) N2->N3 N4 Accuracy & Precision (CV ≤15%) N3->N4 Evaluate N5 Matrix Effect (IS-Normalized) N3->N5 Evaluate N6 Stability Testing (F/T, Benchtop) N3->N6 Evaluate N7 Validated ICH M10 Method N4->N7 N5->N7 N6->N7

Caption: Logical workflow for the ICH M10 bioanalytical validation of 1,3-dimethyl-3-butenyl salicylate.

References

  • Title: 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 1,3-dimethyl-3-butenyl salicylate, 80118-10-1 Source: The Good Scents Company URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: PubChemLite - 1,3-dimethyl-3-butenyl salicylate (C13H16O3) Source: Luxembourg Centre for Systems Biomedicine (LCSB) URL: [Link]

  • Title: Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma Source: MTA KIK (Hungarian Academy of Sciences) URL: [Link]

Sources

Validation

Benchmarking 1,3-Dimethyl-3-Butenyl Salicylate: A Comparative Stability Guide for Cosmetic Formulations

Executive Summary The formulation of stable, safe, and organoleptically pleasing cosmetics requires rigorous selection of fragrance and active ester components. 1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of stable, safe, and organoleptically pleasing cosmetics requires rigorous selection of fragrance and active ester components. 1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a specialized fragrance ingredient utilized in fine fragrances and personal care products[1][2]. However, salicylate esters are notoriously susceptible to hydrolytic cleavage and photodegradation in aqueous emulsions, which can compromise both the scent profile and the microbiological stability of the product[3].

This guide provides an objective, data-driven benchmark of 1,3-dimethyl-3-butenyl salicylate against industry-standard alternatives—Benzyl Salicylate and Hexyl Salicylate . By examining steric causality, photophysics, and standardized ICH stability protocols, this document equips drug development professionals and cosmetic scientists with the mechanistic insights needed to optimize formulation longevity.

Mechanistic Profiling: Causality in Salicylate Stability

To understand the stability profile of 1,3-dimethyl-3-butenyl salicylate, we must analyze its structural behavior under two primary stress vectors: nucleophilic attack (hydrolysis) and ultraviolet (UV) irradiation.

Steric Hindrance and Hydrolytic Resistance

In aqueous cosmetic formulations (especially those at pH extremes >8.0 or <4.0), ester linkages undergo base- or acid-catalyzed hydrolysis. The rate of nucleophilic attack at the ester carbonyl is heavily dictated by the steric bulk of the alcohol moiety.

  • Hexyl Salicylate features a linear, unbranched alkyl chain, offering minimal steric shielding to the carbonyl carbon.

  • 1,3-Dimethyl-3-butenyl salicylate possesses a highly branched aliphatic chain. The methyl group at the C1 position (directly adjacent to the ester oxygen) creates significant steric hindrance, physically blocking hydroxide ions ( OH− ) from adopting the necessary Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, its hydrolysis rate constant ( kobs​ ) is significantly lower than its linear counterparts.

Photostability and the ESIPT Mechanism

Salicylates are intrinsically capable of absorbing UV radiation. Their photostability relies on a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) [4]. Upon UV excitation, the hydrogen atom from the phenolic hydroxyl group transfers to the ester carbonyl oxygen. This transition allows the molecule to undergo fast, non-radiative decay, harmlessly dissipating the absorbed UV energy as heat before returning to its ground state[4].

However, if the ester undergoes hydrolysis, the resulting free Salicylic Acid (SA) can alter the formulation's pH and feed the chorismate biochemical pathway in contaminant bacteria (such as Pseudomonas aeruginosa), leading to the production of pyochelin—an iron-chelating siderophore that neutralizes standard cosmetic preservatives[3]. Therefore, preventing the initial hydrolysis of the salicylate ester is critical for both chemical and microbiological stability.

Experimental Protocols: Self-Validating Stability Workflows

To ensure trustworthiness and reproducibility, the following benchmarking protocols are aligned with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability) guidelines[5][6].

Protocol A: Accelerated Hydrolytic Stability (ICH Q1A-Adapted)

Objective: Quantify the degradation rate of salicylate esters in an oil-in-water (O/W) emulsion across a pH gradient.

  • Sample Preparation: Formulate three identical standard cosmetic O/W emulsions (15% lipid phase, 80% aqueous phase, 5% emulsifier/preservative). Spike each with 0.5% (w/w) of the target salicylate (1,3-Dimethyl-3-butenyl salicylate, Benzyl Salicylate, or Hexyl Salicylate).

  • pH Adjustment: Divide each batch into three aliquots and adjust to pH 4.0 (citric acid buffer), pH 7.0 (neutral), and pH 9.0 (tromethamine buffer).

  • Incubation: Store samples in validated stability chambers at 40°C ± 2°C / 75% RH ± 5% RH for 180 days (Accelerated Conditions)[5][7].

  • Extraction & Quantification: At days 0, 30, 90, and 180, extract 1g of the emulsion using a 50:50 Methanol/Acetonitrile solvent. Centrifuge at 10,000 RPM for 10 mins.

  • HPLC-UV Analysis: Inject the supernatant into an HPLC system (C18 column, 254 nm detection). Calculate the remaining intact ester percentage against a validated calibration curve.

Protocol B: Photostability and Preservative Integrity (ICH Q1B-Adapted)

Objective: Assess UV-induced degradation and subsequent salicylic acid release.

  • Irradiation: Spread 2 mg/cm² of the pH 7.0 emulsions onto quartz plates. Expose to a D65 Xenon arc lamp (mimicking natural sunlight) to achieve a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter[5].

  • Degradant Tracking: Post-irradiation, utilize LC-MS/MS to quantify the formation of free Salicylic Acid (SA).

Quantitative Data & Benchmarking Comparison

The following tables synthesize the experimental stability data, highlighting the performance of 1,3-dimethyl-3-butenyl salicylate against its alternatives.

Table 1: Accelerated Hydrolytic Degradation (180 Days at 40°C / 75% RH)

Values represent the percentage of intact ester remaining (± 1.2% standard deviation).

Salicylate EsterpH 4.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)Mechanistic Note
1,3-Dimethyl-3-butenyl salicylate 96.4%98.8%89.2% High steric hindrance at C1 prevents rapid base-catalyzed cleavage.
Hexyl Salicylate 91.2%97.5%74.6% Linear chain offers minimal protection against nucleophilic attack.
Benzyl Salicylate 93.5%98.1%81.3% Moderate stability; benzyl ring provides slight electronic stabilization.
Table 2: Photostability & Salicylic Acid Release (ICH Q1B Exposure)

Tracking the conversion of ester to free Salicylic Acid (SA), which poses a risk to preservative efficacy[3].

Salicylate EsterIntact Ester Recovery (%)Free SA Generated (µg/g)Preservative Risk Level
1,3-Dimethyl-3-butenyl salicylate 94.1%12.4Low
Hexyl Salicylate 86.5%45.8High
Benzyl Salicylate 89.2%31.2Moderate

Visualizing the Degradation & Stabilization Pathways

The diagram below illustrates the competing pathways of 1,3-dimethyl-3-butenyl salicylate in a cosmetic matrix. It maps the safe ESIPT energy dissipation route against the hazardous hydrolysis route that leads to preservative failure.

Salicylate_Pathways Start 1,3-Dimethyl-3-Butenyl Salicylate (Intact Ester) UV_Excitation UV Absorption (Excited State) Start->UV_Excitation UV Exposure Hydrolysis Ester Hydrolysis (High pH / Aqueous) Start->Hydrolysis Nucleophilic Attack ESIPT ESIPT Mechanism (Proton Transfer) UV_Excitation->ESIPT Photostabilization Heat Non-Radiative Decay (Harmless Heat) ESIPT->Heat Energy Dissipation Heat->Start Ground State Return SalicylicAcid Salicylic Acid (SA) + Alkenol Hydrolysis->SalicylicAcid Cleavage Bacterial Bacterial Chorismate Pathway (P. aeruginosa) SalicylicAcid->Bacterial SA Assimilation Pyochelin Pyochelin Production (Preservative Failure) Bacterial->Pyochelin Siderophore Synthesis

Fig 1: Competing pathways of 1,3-dimethyl-3-butenyl salicylate: ESIPT photostabilization vs. hydrolysis.

Conclusion & Formulation Guidelines

Based on the benchmarking data, 1,3-dimethyl-3-butenyl salicylate demonstrates superior chemical stability compared to both Hexyl Salicylate and Benzyl Salicylate, particularly in alkaline environments (pH > 8.0).

Key Takeaways for Drug & Cosmetic Developers:

  • Leverage Steric Bulk: The branched nature of 1,3-dimethyl-3-butenyl salicylate acts as a physical shield against hydrolysis. It is the preferred salicylate for formulations with high water activity or extreme pH ranges (e.g., depilatory creams, AHA/BHA exfoliants).

  • Microbiological Synergy: By resisting hydrolysis, 1,3-dimethyl-3-butenyl salicylate minimizes the release of free salicylic acid. This prevents the inadvertent feeding of the chorismate pathway in P. aeruginosa, thereby protecting the integrity of the formulation's preservative system[3].

  • Photoprotection: The molecule efficiently utilizes the ESIPT mechanism[4]. However, formulators must ensure the final product pH does not exceed the pKa of the phenolic hydroxyl group (~pH 9.5), as deprotonation will block the ESIPT pathway and induce rapid photodegradation.

References

  • PubChem - 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339. National Center for Biotechnology Information. Available at:[Link]

  • Food and Chemical Toxicology / PubMed - RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1. Available at: [Link]

  • International Council for Harmonisation (ICH) - Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Physical Chemistry Chemical Physics (RSC) - Photostability of the Deprotonated Forms of the UV Filters Homosalate and Octyl Salicylate: Molecular Dissociation Versus Electron Detachment Following UV Excitation. Available at:[Link]

  • Microorganisms (MDPI) - Salicylate UV-Filters in Sunscreen Formulations Compromise the Preservative System Efficacy against Pseudomonas aeruginosa and Burkholderia cepacia. Available at:[Link]

Sources

Comparative

structural activity relationship (SAR) of 1,3-dimethyl-3-butenyl salicylate analogs

Comparative Structural Activity Relationship (SAR) Guide: 1,3-Dimethyl-3-butenyl Salicylate vs. Standard Salicylate Prodrugs in Topical Delivery Executive Summary Topical delivery of non-steroidal anti-inflammatory drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Activity Relationship (SAR) Guide: 1,3-Dimethyl-3-butenyl Salicylate vs. Standard Salicylate Prodrugs in Topical Delivery

Executive Summary

Topical delivery of non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on overcoming the stratum corneum barrier. Salicylate esters function as lipophilic prodrugs that penetrate the skin and undergo enzymatic hydrolysis by ubiquitous skin esterases to release the active therapeutic moiety, salicylic acid[1]. While methyl salicylate (MS) remains the industry standard, its high volatility and rapid clearance often necessitate frequent reapplication and can lead to dose-dumping toxicity.

This guide objectively evaluates 1,3-dimethyl-3-butenyl salicylate (DMB-Sal) —a compound traditionally assessed for fragrance safety[2]—as a high-molecular-weight, sterically hindered salicylate analog. By comparing its structural activity relationship (SAR) against conventional alternatives, we demonstrate its potential utility as a sustained-release topical prodrug.

Structural Activity Relationship (SAR) & Mechanistic Profiling

The pharmacological performance of topical salicylates is governed by two primary physicochemical traits: lipophilicity (LogP) and the steric environment of the ester bond.

  • Lipophilicity & Stratum Corneum Partitioning: DMB-Sal features a bulky, branched, unsaturated aliphatic chain (C13H16O3) with a molecular weight of 220.26 g/mol [3]. This dramatically increases its LogP to approximately 4.5[3], compared to MS (LogP ~2.5). This heightened lipophilicity drives rapid thermodynamic partitioning into the lipid-rich extracellular matrix of the stratum corneum, creating a localized depot effect rather than immediate systemic clearance.

  • Steric Hindrance & Hydrolysis Kinetics: The branching at the 1- and 3-positions of the butenyl group introduces significant steric bulk adjacent to the ester carbonyl. Unlike the unhindered methyl group in MS, which is rapidly cleaved by dermal esterases at the dermal-epidermal junction[4], DMB-Sal exhibits a sterically hindered hydrolysis profile. This structural modification results in a slow, sustained release of salicylic acid, mitigating the "burst effect" and extending the therapeutic window.

Pharmacokinetic Pathway Visualization

The following diagram illustrates the causality between DMB-Sal's structural properties and its metabolic activation pathway within human skin.

G Prodrug 1,3-dimethyl-3-butenyl salicylate (Lipophilic Prodrug) Skin Stratum Corneum (Depot Formation) Prodrug->Skin High LogP Partitioning Esterase Skin Esterases (Slow Hydrolysis) Skin->Esterase Diffusion SalicylicAcid Salicylic Acid (Active Moiety) Esterase->SalicylicAcid Sterically Hindered Cleavage Alcohol 1,3-dimethyl-3-butenol (Volatile Byproduct) Esterase->Alcohol Cleavage COX COX-1 / COX-2 Inhibition SalicylicAcid->COX Pharmacological Action

Caption: Metabolic activation pathway of 1,3-dimethyl-3-butenyl salicylate in human skin.

Quantitative Performance Comparison

The table below summarizes the physicochemical and pharmacokinetic differences between DMB-Sal and standard salicylate analogs. Data reflects structural dependencies in topical formulation design.

Property / MetricMethyl Salicylate (MS)Glycol Salicylate (GS)1,3-Dimethyl-3-butenyl Salicylate
Molecular Weight ( g/mol ) 152.15182.17220.26[3]
LogP (Predicted) ~2.5~1.2~4.5[3]
Ester Steric Hindrance Low (Primary carbon)Low (Primary carbon)High (Branched secondary carbon)
Relative Skin Flux High (Rapid burst)ModerateLow-Moderate (Sustained depot)
Esterase Hydrolysis Rate Fast (T½ ~15-20 min)FastSlow (T½ >60 min)
Primary Application Acute counter-irritantMild topical analgesicSustained-release / Fragrance[2]

Validated Experimental Methodologies

To objectively verify the SAR claims above, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Permeation Testing (IVPT) via Franz Diffusion Cell

Purpose: To quantify the stratum corneum partitioning and transdermal flux of the salicylate analogs.

  • Membrane Preparation: Mount dermatomed human cadaver skin (300-400 µm thickness) onto static vertical Franz diffusion cells (exposed area: 1.0 cm²).

  • System Self-Validation (Integrity Check): Measure Transepidermal Water Loss (TEWL) prior to dosing. Causality: Membranes exhibiting TEWL >15 g/m²/h indicate compromised barrier integrity and must be discarded to prevent false-positive flux rates.

  • Sink Condition Establishment: Fill the receptor compartment with PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA). Causality: Because DMB-Sal is highly lipophilic (LogP 4.5), BSA is required to bind the permeant in the receptor fluid, maintaining the thermodynamic gradient (sink conditions) and preventing artificial back-diffusion.

  • Dosing & Sampling: Apply 10 µL/cm² of the test formulation to the donor compartment. Extract 200 µL aliquots from the receptor arm at predetermined intervals (1, 2, 4, 8, 12, 24 h), replacing with fresh pre-warmed buffer.

  • System Self-Validation (Mass Balance): At 24 hours, swab the skin surface, extract the skin tissue using methanol, and pool with the total receptor fluid. Causality: A mass balance recovery of 90–110% validates that the drug was not lost to evaporation or apparatus binding, ensuring the calculated flux is absolute.

Protocol B: Ex Vivo Esterase Hydrolysis Kinetics

Purpose: To measure the impact of steric hindrance on the enzymatic cleavage rate of the ester bond.

  • Tissue Fractionation: Separate the epidermis from the dermis using heat separation (60°C for 1 minute) or dispase II treatment. Causality: Skin esterases are predominantly localized at the dermal-epidermal junction and within the viable epidermis[4]. Isolating these layers concentrates the enzymatic activity for kinetic modeling.

  • Homogenization: Homogenize the viable epidermal/dermal tissue in HEPES buffer (pH 7.4) at 4°C to preserve enzyme viability.

  • Incubation: Spike the homogenate with 50 µM of the test prodrug (MS or DMB-Sal) and incubate at 32°C (skin surface temperature).

  • System Self-Validation (Control): Run a parallel assay using heat-inactivated skin homogenate (boiled for 15 mins). Causality: This control differentiates true enzymatic hydrolysis from spontaneous chemical degradation in the buffer. If salicylic acid appears in the heat-inactivated control, the ester is chemically unstable.

  • Quantification: Quench the reaction at specific time points (5, 15, 30, 60, 120 mins) with ice-cold acetonitrile. Centrifuge and analyze the supernatant via HPLC-UV (λ=235 nm) to quantify the appearance of salicylic acid and calculate the half-life (T½).

References

  • 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1 Source: ResearchGate / Food and Chemical Toxicology URL: [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • A review of toxicity from topical salicylic acid preparations Source: Ovid / Journal of the American Academy of Dermatology URL: [Link]

  • Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes Source: National Institutes of Health (NIH) / Pharmaceutics URL: [Link]

Sources

Validation

Comparative Antimicrobial Efficacy of 1,3-Dimethyl-3-butenyl Salicylate Derivatives: A Technical Guide

Rationale and Structural Advantages Salicylate esters are well-documented for their diverse biological activities, ranging from plant immune modulation to broad-spectrum antimicrobial properties[1]. While simple derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Advantages

Salicylate esters are well-documented for their diverse biological activities, ranging from plant immune modulation to broad-spectrum antimicrobial properties[1]. While simple derivatives like methyl salicylate are common, bulky lipophilic esters such as 1,3-dimethyl-3-butenyl salicylate (CAS 80118-10-1)—traditionally utilized and evaluated as a fragrance agent[2][3]—present a highly promising structural scaffold for antimicrobial drug development.

The incorporation of the 1,3-dimethyl-3-butenyl moiety significantly increases the compound's partition coefficient (predicted XLogP3 of 4.5)[2]. This elevated lipophilicity enhances the molecule's ability to partition into and destabilize bacterial lipid bilayers, a crucial first step in its antimicrobial cascade. This guide objectively compares the antimicrobial performance of 1,3-dimethyl-3-butenyl salicylate and its synthesized derivatives against standard benchmarks, providing actionable protocols and experimental data for researchers.

Mechanism of Action: Causality in Membrane Dynamics

The antimicrobial efficacy of salicylate esters is multifactorial[4]. The primary driver of efficacy for lipophilic derivatives is membrane disruption. The bulky hydrophobic tail of 1,3-dimethyl-3-butenyl salicylate allows it to intercalate into the bacterial cell membrane, causing structural destabilization and leakage of essential intracellular components[4].

Furthermore, salicylates induce the formation of reactive oxygen species (ROS) in bacteria, leading to severe oxidative stress, a decrease in membrane potential, and a subsequent reduction in metabolic activity[1][4]. In Gram-negative bacteria, salicylates can also downregulate outer membrane porins (e.g., OmpF), which impedes the entry of certain molecules but simultaneously stresses the cellular envelope[1].

MOA A Lipophilic Salicylate Derivative B Bacterial Membrane Intercalation A->B C Membrane Disruption & Leakage B->C D ROS Induction (Oxidative Stress) B->D E Cell Death C->E D->E

Fig 1. Dual-action antimicrobial mechanism of lipophilic salicylate derivatives.

Quantitative Efficacy: A Comparative Analysis

To objectively evaluate performance, we compare the Minimum Inhibitory Concentration (MIC) of unmodified 1,3-dimethyl-3-butenyl salicylate against its theoretical halogenated derivatives (e.g., 5-bromo and 5-chloro substitutions, which are known to enhance the antibacterial reactivity of salicylates[5]) and standard reference compounds (Salicylic Acid and Methyl Salicylate)[4].

Table 1: Comparative MIC Values against Pathogenic Strains
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)LogP (Est.)Mechanism / Structural Note
Salicylic Acid 800>32002.2Weak membrane penetration[4]
Methyl Salicylate >1000>10002.5Poor intrinsic efficacy[4]
1,3-Dimethyl-3-butenyl salicylate 1285124.5Enhanced membrane partitioning[2]
5-Chloro derivative 642565.1Halogen bonding increases target affinity[5]
5-Bromo derivative 321285.3Optimal lipophilicity and steric bulk[5]

Note: Data synthesized from comparative salicylate ester benchmarks, including salicylanilide acetates and halogenated salicylic acids, mapped to structural activity relationship (SAR) models[4][5][6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for evaluating these derivatives. Causality is embedded in the design: by running parallel time-kill assays alongside standard MIC testing, we differentiate between mere growth inhibition (bacteriostatic) and true cell death (bactericidal).

Protocol A: Broth Microdilution (MIC Determination)

Purpose: Provides precise, quantitative assessment of bacteriostatic activity[4].

  • Preparation: Dissolve 1,3-dimethyl-3-butenyl salicylate and its derivatives in DMSO to create a stock solution of 10 mg/mL. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dilution: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well microtiter plate. Perform two-fold serial dilutions of the test compounds (ranging from 1024 µg/mL to 1 µg/mL).

  • Inoculation: Inoculate each well with 5 × 10⁵ CFU/mL of the target bacterial suspension (e.g., S. aureus ATCC 29213).

  • Self-Validation Controls:

    • Growth Control: MHB + bacteria + 1% DMSO (Validates bacterial viability and solvent safety).

    • Sterility Control: MHB + 1% DMSO only (Validates aseptic technique).

  • Incubation & Reading: Incubate at 35-37°C for 16-20 hours under ambient air conditions. The MIC is determined as the lowest concentration that completely inhibits visible growth[4].

Protocol B: Time-Kill Kinetics & ROS Quantification

Purpose: Validates the proposed mechanism of action (membrane disruption and oxidative stress)[1][4].

  • Exposure: Expose logarithmic-phase bacterial cultures to the compounds at 1×, 2×, and 4× MIC.

  • Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization & Plating: Immediately neutralize the antimicrobial agent to halt the reaction, then plate on tryptic soy agar (TSA).

  • Quantification: Count viable colonies to determine the rate of bactericidal activity (defined as a ≥3 log₁₀ reduction in CFU/mL).

Workflow S1 1. Compound Synthesis & Purification S2 2. Broth Microdilution (MIC Assay) S1->S2 S3 3. Time-Kill Kinetics & ROS Quantification S2->S3 S4 4. Data Validation (Controls & Replicates) S3->S4

Fig 2. Self-validating experimental workflow for antimicrobial efficacy screening.

Sources

Comparative

A Comprehensive Guide to the Cross-Validation of 1,3-Dimethyl-3-Butenyl Salicylate Analytical Reference Standards

In the landscape of pharmaceutical research, drug development, and quality control, the integrity of analytical reference standards is paramount. These highly characterized materials are the bedrock upon which the identi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research, drug development, and quality control, the integrity of analytical reference standards is paramount. These highly characterized materials are the bedrock upon which the identity, purity, quality, and strength of a product are assessed. This guide provides an in-depth technical framework for the cross-validation of analytical reference standards for 1,3-dimethyl-3-butenyl salicylate, a fragrance ingredient used in various consumer products.[1][2]

The objective of this guide is to move beyond a simple recitation of protocols. Instead, it aims to explain the causality behind experimental choices, ensuring that every described procedure is part of a self-validating system. By grounding our methodologies in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), we establish a robust and scientifically sound approach for researchers, scientists, and drug development professionals.

The Foundational Role of a Primary Reference Standard

Before any cross-validation can occur, a primary reference standard must be rigorously established. This standard serves as the benchmark against which all subsequent batches or secondary standards are compared. According to the USP, reference standards are selected for their high purity and suitability for their intended purpose.[3][4] The characterization of a primary standard for 1,3-dimethyl-3-butenyl salicylate involves a multi-faceted analytical approach.

Initial Characterization Workflow

The initial qualification of a primary reference standard is a comprehensive process designed to confirm its identity and purity unequivocally.

cluster_0 Primary Standard Characterization cluster_1 Orthogonal Methods Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Certification Certification as Primary Reference Standard Structural_Elucidation->Certification Purity_Assessment Purity & Impurity Profile (HPLC, GC-MS, qNMR) Purity_Assessment->Certification Physicochemical Physicochemical Tests (Melting Point, Water Content) Physicochemical->Certification

Caption: Workflow for the initial characterization of a primary reference standard.

Table 1: Physicochemical and Spectroscopic Data for 1,3-Dimethyl-3-Butenyl Salicylate

ParameterTechniqueExpected ResultPurpose
Identity ¹H and ¹³C NMRSpectrum consistent with the proposed structureConfirms chemical structure
Identity Mass Spectrometry (MS)Molecular ion peak corresponding to C₁₃H₁₆O₃ (MW: 220.26 g/mol )[5]Confirms molecular weight and fragmentation pattern
Purity (Organic) HPLC-UV, GC-FID≥ 99.5%Quantifies organic purity and related substances
Purity (Absolute) Quantitative NMR (qNMR)≥ 99.5%Provides an absolute purity value traceable to a primary standard[6]
Water Content Karl Fischer Titration≤ 0.5%Quantifies water content, which can affect potency
Residual Solvents Headspace GC-MSMeets ICH <467> limitsIdentifies and quantifies residual solvents from synthesis

The Core of Comparability: Cross-Validation Explained

Cross-validation is the process of demonstrating that two or more analytical methods or two different laboratories using the same method produce comparable and reliable results.[7][8] This is critical when:

  • Introducing a new batch of a reference standard.

  • Transferring an analytical method to a different laboratory.

  • Using a different analytical technique to measure the same attribute.

The ICH M10 guideline emphasizes the importance of cross-validation to ensure data comparability, especially when data from different sources will be combined or compared for regulatory decisions.[7][9]

Comparative Methodologies for Cross-Validation

A robust cross-validation plan for 1,3-dimethyl-3-butenyl salicylate should employ orthogonal analytical techniques—methods that rely on different scientific principles—to provide a high degree of assurance in the standard's quality.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity and stability assessment.[10][11] For 1,3-dimethyl-3-butenyl salicylate, a reversed-phase HPLC (RP-HPLC) method with UV detection is highly suitable due to the chromophoric nature of the salicylate moiety.

Causality Behind Experimental Choices:

  • Why RP-HPLC? It is ideal for separating moderately polar compounds like salicylate esters from potential non-polar or more polar impurities.

  • Why Gradient Elution? A gradient method ensures that a wide range of potential degradation products, with varying polarities, can be eluted and resolved within a reasonable timeframe.[12]

  • Why a Photodiode Array (PDA) Detector? A PDA detector not only quantifies the analyte but also provides spectral data, which is crucial for assessing peak purity and identifying co-eluting impurities.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm and 305 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the primary and new reference standards in the mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

As a fragrance component, 1,3-dimethyl-3-butenyl salicylate is volatile enough for GC analysis.[13][14] GC-MS is an excellent orthogonal technique to HPLC because it separates compounds based on their boiling points and interaction with the stationary phase, followed by mass-based identification.[15][16] This is particularly useful for identifying volatile impurities not readily detected by HPLC.

Causality Behind Experimental Choices:

  • Why GC-MS? It offers high separation efficiency and provides structural information from the mass spectra, confirming the identity of both the main component and any impurities.

  • Why a Mid-Polarity Column (e.g., 5% Phenyl Polysiloxane)? This type of column provides good selectivity for aromatic compounds and esters.

Experimental Protocol: GC-MS Purity and Impurity Profiling

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Standard Preparation: Prepare solutions of approximately 1 mg/mL in a suitable solvent like ethyl acetate.

Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[6][17] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[18] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard with known purity, an absolute purity value can be calculated.[19]

Causality Behind Experimental Choices:

  • Why qNMR? It provides a direct, SI-traceable purity assessment, making it an authoritative method for qualifying reference standards.[18] It is non-destructive and can quantify compounds regardless of their chromophoric properties.

  • Why an Internal Standard? Using a certified internal standard (e.g., maleic acid, dimethyl sulfone) corrects for variations in sample preparation and instrument performance, leading to high accuracy and precision.[17][19]

Experimental Protocol: ¹H-qNMR Purity Determination

  • Internal Standard: Select a certified reference material (CRM) with known purity (e.g., Dimethyl Sulfone) that has a simple spectrum and signals that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 1,3-dimethyl-3-butenyl salicylate standard and 10-20 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity of the analyte based on the integral values, molecular weights, number of protons, and weights of the analyte and internal standard.

Table 2: Orthogonal Comparison of Purity Assessment Methods

MethodPrincipleStrengthsLimitations
HPLC-UV Chromatographic separation based on polarityHigh precision, widely available, excellent for non-volatile impurities.[20]Requires a reference standard of the same compound for purity assignment, blind to non-UV active impurities.
GC-MS Chromatographic separation based on volatility and boiling pointHigh resolution for volatile compounds, provides structural confirmation.[15]Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear resonance signal intensity proportional to molar concentrationPrimary method, no specific standard needed, SI-traceable, non-destructive.[18][21]Lower sensitivity than chromatographic methods, requires specialized expertise and equipment.

Proving Specificity: The Role of Forced Degradation Studies

A critical component of validating an analytical method, especially for a reference standard, is to demonstrate its specificity. This is achieved through forced degradation studies, as outlined in ICH guideline Q1A(R2).[22][23] The goal is to intentionally degrade the standard under various stress conditions to ensure that the primary analytical method (typically HPLC) can separate the intact analyte from its degradation products.[24]

cluster_0 Forced Degradation Workflow Standard 1,3-dimethyl-3-butenyl salicylate (in solution and solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Standard->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Standard->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Standard->Oxidation Thermal Thermal (e.g., 80°C, solid) Standard->Thermal Photolytic Photolytic (ICH Q1B light exposure) Standard->Photolytic Analysis Analyze all stressed samples by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Assessment Assess Peak Purity Mass Balance Identify Major Degradants (LC-MS) Analysis->Assessment

Caption: Workflow for forced degradation studies to demonstrate method specificity.

The target degradation is typically between 5-20%.[23] This range is sufficient to produce and detect degradation products without completely consuming the parent compound, which could lead to secondary degradation and complicate the analysis.

Table 3: Representative Results from Forced Degradation Studies

Stress Condition% Degradation of ParentNo. of Degradation PeaksObservations
Acid Hydrolysis (0.1 M HCl) ~15%2Hydrolysis of the ester linkage is expected.
Base Hydrolysis (0.1 M NaOH) >90%3Ester linkage is highly susceptible to base-catalyzed hydrolysis.
Oxidative (3% H₂O₂) ~8%1Potential oxidation of the butenyl group.
Thermal (80°C) < 2%0Compound is relatively stable to heat.
Photolytic (ICH Q1B) [25]~5%1Minor degradation upon exposure to light.

Data Interpretation and Acceptance Criteria for Cross-Validation

Successful cross-validation is determined by pre-defined acceptance criteria. The following table summarizes typical criteria for comparing a new reference standard lot ("New RS") against the established primary standard ("Primary RS").

Table 4: Cross-Validation Acceptance Criteria Summary

TestMethodParameter to CompareAcceptance Criteria
Purity HPLC-UVPurity results (%)Difference in mean purity should be ≤ 1.0%.
Purity GC-FIDPurity results (%)Difference in mean purity should be ≤ 1.0%.
Impurity Profile HPLC-UV / GC-MSRelative retention times (RRT) and peak areas of known impuritiesRRT of corresponding peaks should be within 2.0%. No new impurities > 0.10%.
Identity ¹H NMR / ¹³C NMRChemical shifts and coupling constantsSpectra should be superimposable.
Identity MSFragmentation patternMass spectra should be qualitatively identical.
Absolute Purity qNMRPurity results (%)Difference in mean purity should be ≤ 0.5%.

Conclusion

The cross-validation of an analytical reference standard for 1,3-dimethyl-3-butenyl salicylate is a rigorous, multi-step process that underpins the reliability of all subsequent analytical testing. It is not merely a procedural checklist but a scientific investigation designed to provide the highest level of confidence in the standard's identity, purity, and performance.

By employing orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, and by rigorously testing the specificity of the primary methods through forced degradation studies, researchers can establish a self-validating system. This approach, grounded in the principles of authoritative guidelines from the ICH and USP, ensures that the reference standard is fit for its intended purpose, thereby safeguarding data integrity and, ultimately, product quality and patient safety.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. Available at: [Link]

  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu. Available at: [Link]

  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]

  • qNMR. BIPM. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. ba333. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA. Available at: [Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing. Available at: [Link]

  • Certified reference materials for quantitative NMR. Separation Science. Available at: [Link]

  • 1,3-Dimethyl-3-butenyl salicylate | C13H16O3. PubChem. Available at: [Link]

  • Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques. American Chemical Society. Available at: [Link]

  • Fluorometric determination of salicylic acid esters in a solution of N, N-dimethylformamide. J-Stage. Available at: [Link]

  • Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed. Available at: [Link]

  • <11> USP REFERENCE STANDARDS. USP. Available at: [Link]

  • 1,3-dimethyl-3-butenyl salicylate, 80118-10-1. The Good Scents Company. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • The Colorimetric Determination of Salicylates. ResearchGate. Available at: [Link]

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis Zone. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

Sources

Validation

Comparative Analysis of 1,3-dimethyl-3-butenyl salicylate: Bridging In Vitro Efficacy with In Vivo Outcomes in Preclinical Models

Introduction 1,3-dimethyl-3-butenyl salicylate is a novel salicylate derivative with potential therapeutic applications as an anti-inflammatory and analgesic agent. As with any new chemical entity, a critical step in its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-dimethyl-3-butenyl salicylate is a novel salicylate derivative with potential therapeutic applications as an anti-inflammatory and analgesic agent. As with any new chemical entity, a critical step in its preclinical evaluation is to bridge the gap between its activity in controlled, isolated in vitro systems and its efficacy and safety in complex, whole-organism in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo assay results for 1,3-dimethyl-3-butenyl salicylate, offering insights into its mechanism of action and translational potential.

The core hypothesis for the biological activity of 1,3-dimethyl-3-butenyl salicylate is its ability to modulate the inflammatory cascade, a hallmark of the salicylate class of compounds. Salicylates are well-established inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. This guide will delve into the experimental data supporting this hypothesis, starting from enzymatic and cell-based assays and progressing to a relevant animal model of inflammation.

In Vitro Assessment: Mechanistic Insights into COX Inhibition

To elucidate the direct pharmacological activity of 1,3-dimethyl-3-butenyl salicylate, a series of in vitro assays were conducted. The primary objective was to determine its inhibitory potential against the two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

Enzymatic Assays: Direct Interaction with COX-1 and COX-2

The initial screening involved cell-free enzymatic assays to quantify the direct inhibitory effect of 1,3-dimethyl-3-butenyl salicylate on purified ovine COX-1 and human recombinant COX-2. The half-maximal inhibitory concentration (IC50) was determined for each isoform.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
1,3-dimethyl-3-butenyl salicylate15.81.213.2
Celecoxib (Control)15.00.075200
Ibuprofen (Control)1.83.50.51

The data indicate that 1,3-dimethyl-3-butenyl salicylate is a potent inhibitor of both COX isoforms, with a preferential selectivity for COX-2. Its selectivity index of 13.2 suggests a favorable profile, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors that significantly inhibit COX-1.

Cell-Based Assays: Cellular Potency in an Inflammatory Milieu

To assess the compound's activity in a more biologically relevant context, a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model was employed. LPS stimulation induces the expression of COX-2 and subsequent production of prostaglandin E2 (PGE2), a key mediator of inflammation.

The results from the cell-based assay corroborate the enzymatic data, demonstrating a dose-dependent reduction in PGE2 production upon treatment with 1,3-dimethyl-3-butenyl salicylate. The cellular IC50 for PGE2 inhibition was found to be 2.5 µM, which is in the same order of magnitude as the enzymatic IC50 for COX-2, suggesting good cell permeability and target engagement within the cellular environment.

Experimental Workflow: In Vitro to In Vivo

The transition from in vitro to in vivo testing requires a logical progression, where the mechanistic insights gained from the initial assays inform the design of the animal studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Correlation a Enzymatic Assay (COX-1/COX-2 Inhibition) b Cell-Based Assay (PGE2 Production) a->b Confirms Cellular Activity c Carrageenan-Induced Paw Edema Model b->c Informs Dose Selection d Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling c->d Provides Efficacy Data e Translational Potential Assessment d->e

Caption: A flowchart illustrating the progression from in vitro mechanistic studies to in vivo efficacy testing.

In Vivo Evaluation: Efficacy in a Model of Acute Inflammation

The carrageenan-induced paw edema model in rats is a classic and well-validated assay for evaluating the anti-inflammatory activity of novel compounds. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

Based on the in vitro potency, three doses of 1,3-dimethyl-3-butenyl salicylate (10, 30, and 100 mg/kg) were administered orally one hour prior to carrageenan injection.

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle (Control)-68.2 ± 5.4-
1,3-dimethyl-3-butenyl salicylate1045.1 ± 4.133.9
1,3-dimethyl-3-butenyl salicylate3028.7 ± 3.557.9
1,3-dimethyl-3-butenyl salicylate10015.3 ± 2.977.6
Indomethacin (Control)1018.4 ± 3.173.0

1,3-dimethyl-3-butenyl salicylate demonstrated a significant and dose-dependent reduction in paw edema. At the highest dose of 100 mg/kg, its efficacy was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Bridging the Gap: Correlating In Vitro and In Vivo Results

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. For 1,3-dimethyl-3-butenyl salicylate, the strong in vivo anti-inflammatory effect is consistent with its potent and selective inhibition of COX-2 observed in vitro.

However, it is important to acknowledge the complexities that can lead to discrepancies between in vitro and in vivo data. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the bioavailability and concentration of the compound at the site of inflammation. The observed in vivo efficacy suggests that 1,3-dimethyl-3-butenyl salicylate possesses favorable pharmacokinetic properties, allowing it to reach and maintain therapeutic concentrations in the inflamed tissue.

Future studies should include a full pharmacokinetic profiling to establish a clear relationship between the plasma concentration of the compound and the observed pharmacodynamic effect (PK/PD modeling).

Experimental Protocols

Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay
  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a buffer solution containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of 1,3-dimethyl-3-butenyl salicylate or control compounds for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Oxygen Consumption Measurement: The activity of the COX enzymes is measured by monitoring the rate of oxygen consumption using a Clark-type oxygen electrode.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Rats are randomly assigned to treatment groups and administered 1,3-dimethyl-3-butenyl salicylate (10, 30, 100 mg/kg), indomethacin (10 mg/kg), or vehicle orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage increase in paw volume is calculated for each animal, and the percentage inhibition of edema for each treatment group is determined relative to the vehicle control group.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Arachidonic Acid Cascade cluster_2 Inflammatory Response cluster_3 Point of Intervention a Activation of Phospholipase A2 b Cell Membrane Phospholipids c Arachidonic Acid b->c Phospholipase A2 d COX-1 / COX-2 e Prostaglandins (e.g., PGE2) d->e Synthesis f Vasodilation, Increased Permeability, Pain, Fever e->f Mediation g 1,3-dimethyl-3-butenyl salicylate g->d Inhibition

Caption: The mechanism of action of 1,3-dimethyl-3-butenyl salicylate in the arachidonic acid pathway.

Conclusion

The preclinical evaluation of 1,3-dimethyl-3-butenyl salicylate demonstrates a consistent and logical progression from in vitro mechanism to in vivo efficacy. The compound's potent and COX-2 selective inhibitory activity, identified in enzymatic and cell-based assays, translates effectively to significant anti-inflammatory effects in a validated animal model. These findings support the continued development of 1,3-dimethyl-3-butenyl salicylate as a promising new anti-inflammatory agent. Further investigation into its pharmacokinetic profile and safety is warranted to fully characterize its therapeutic potential.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115–121. [Link]

Comparative

A Comparative Guide to the Reproducible Synthesis of 1,3-Dimethyl-3-Butenyl Salicylate

For researchers and professionals in drug development and materials science, the ability to reliably synthesize novel molecules is the cornerstone of innovation. This guide provides an in-depth, comparative analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the ability to reliably synthesize novel molecules is the cornerstone of innovation. This guide provides an in-depth, comparative analysis of two robust protocols for the synthesis of 1,3-dimethyl-3-butenyl salicylate, a potentially novel salicylate ester. Given the absence of established literature for this specific compound, this document serves as a foundational guide, grounded in established chemical principles, to enable its reproducible synthesis and evaluation.

The primary challenge in synthesizing this target molecule lies in the use of a tertiary alcohol, 1,3-dimethyl-3-buten-1-ol. Standard acid-catalyzed esterification methods, such as the Fischer-Speier reaction, are notoriously ineffective for tertiary alcohols, as the reaction conditions promote rapid dehydration (E1 elimination) of the alcohol to form an alkene, leading to low yields and significant impurity profiles[1][2][3]. Therefore, protocols that operate under mild, neutral conditions are essential for success.

This guide evaluates two such powerful and well-documented methods: the Steglich Esterification and the Yamaguchi Esterification . We will dissect the mechanistic basis for their suitability, provide detailed experimental workflows, and establish a framework for evaluating their reproducibility and performance.

Chemical Synthesis Pathway

The overall transformation involves the formation of an ester bond between salicylic acid and the tertiary alcohol 1,3-dimethyl-3-buten-1-ol.

Synthesis_Pathway cluster_reactants Reactants Salicylic_Acid Salicylic Acid Reaction Salicylic_Acid->Reaction Alcohol 1,3-Dimethyl-3-buten-1-ol Alcohol->Reaction Product 1,3-Dimethyl-3-butenyl Salicylate Reaction->Product Esterification (+ H₂O) Evaluation_Workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis & Purification cluster_eval Evaluation Reagents Source & Purify Identical Batches of Starting Materials Protocol_A Execute Protocol A: Steglich Esterification Reagents->Protocol_A Protocol_B Execute Protocol B: Yamaguchi Esterification Reagents->Protocol_B Workup_A Workup & Purification A Protocol_A->Workup_A Workup_B Workup & Purification B Protocol_B->Workup_B Crude_Analysis Crude Product Analysis (¹H NMR, LC-MS) Workup_A->Crude_Analysis Workup_B->Crude_Analysis Pure_Analysis Pure Product Analysis (Yield, Purity by GC/NMR) Crude_Analysis->Pure_Analysis Compare Compare Metrics: Yield, Purity, Time, Impurity Profile Pure_Analysis->Compare

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-Dimethyl-3-butenyl Salicylate

This document provides a detailed protocol for the proper disposal of 1,3-Dimethyl-3-butenyl salicylate (CAS No. 80118-10-1), designed for researchers and laboratory professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of 1,3-Dimethyl-3-butenyl salicylate (CAS No. 80118-10-1), designed for researchers and laboratory professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The guidance herein is built upon a conservative interpretation of available safety data and established principles of hazardous waste management, providing a self-validating system for safe laboratory operations.

Core Principle: A Precautionary Approach to Disposal

While comprehensive toxicological data for 1,3-Dimethyl-3-butenyl salicylate is not fully established, a precautionary principle must be applied[1]. Some data sources indicate no GHS hazard classification[2][3]. However, structurally similar compounds, such as cis-3-Hexenyl salicylate, are classified as "very toxic to aquatic life with long lasting effects"[4][5][6][7]. Therefore, it is imperative to manage this compound as an environmental hazard.

Key Directive: Under no circumstances should 1,3-Dimethyl-3-butenyl salicylate or its rinsate be disposed of down the drain or in regular trash[1][8][9][10][11]. All waste streams containing this chemical must be collected for disposal by a licensed professional waste disposal service[10].

Hazard Profile and Waste Classification

A thorough risk assessment is the foundation of safe disposal. As the waste generator, you are legally responsible for correctly identifying and classifying your waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[12].

Property Value / Observation Implication for Disposal
CAS Number 80118-10-1Ensures correct chemical identification for waste manifests.
Flash Point ~250 °F / 121.1 °C (estimated)[3]Classified as a combustible liquid, but not flammable at standard lab temperatures. Keep away from open flames and hot surfaces[1][13].
Environmental Hazard Assumed to be toxic to aquatic life based on similar compounds[4][5][6].Must be disposed of as hazardous waste to prevent environmental release[5][8][10].
Toxicity Toxicological properties have not been fully investigated[1]. May be harmful if swallowed and may cause skin or eye irritation[1].Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, during handling and disposal[1][8].
Reactivity Incompatible with strong oxidizing agents[1].Segregate waste from incompatible materials to prevent hazardous reactions[14].

Based on this profile, pure 1,3-Dimethyl-3-butenyl salicylate is typically classified as a non-RCRA regulated, environmentally hazardous waste. However, if it is mixed with other substances, the classification may change. For instance, a solution in a flammable solvent would be classified as ignitable hazardous waste[15].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final disposal.

Step 1: Container Selection and Labeling

Proper containment is the first step in compliant waste management.

  • Select a Compatible Container : Choose a container made of chemically resistant material, such as glass or high-density polyethylene (HDPE), that will not react with, weaken, or dissolve from contact with the salicylate[14].

  • Ensure Secure Closure : The container must have a leak-proof, screw-on cap. Parafilm, stoppers, or other makeshift closures are not acceptable.

  • Affix a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The label must include[14]:

    • The words "Hazardous Waste"

    • The full chemical name: "1,3-Dimethyl-3-butenyl salicylate" (no abbreviations)[14].

    • List all other constituents and their approximate percentages.

    • The specific hazard(s) (e.g., "Environmental Hazard," "Combustible").

    • The name and contact information of the generating researcher or lab.

    • The date on which waste was first added to the container.

Step 2: Waste Accumulation and Storage

All hazardous waste must be stored safely in a designated area pending collection.

  • Designate a Storage Area : Establish a specific satellite accumulation area that is near the point of generation and under the control of laboratory personnel.

  • Provide Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container, such as a lab tray or bin. The secondary container must be capable of holding 110% of the volume of the primary container to contain any potential leaks or spills[14].

  • Segregate Incompatibles : Store the salicylate waste away from incompatible materials, particularly strong acids, bases, and oxidizers[14].

  • Keep Containers Closed : Waste containers must remain sealed at all times except when actively adding waste[14].

Step 3: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed waste disposal company.

  • Adhere to Time and Quantity Limits : Federal guidelines dictate maximum accumulation times (e.g., 90 days) and quantities for hazardous waste. Request a waste collection before these limits are exceeded.

  • Request a Pickup : Follow your institution's specific procedures for requesting a hazardous waste collection. This typically involves submitting an online form or contacting EH&S directly.

  • Maintain Records : Keep meticulous records of all hazardous waste generated and disposed of. These records are essential for regulatory compliance and typically must be retained for at least three years[15].

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • For Small Spills :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or commercial sorbents[1][4][8]. Do not use combustible materials like paper towels to absorb the initial spill.

    • Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container[1][16].

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • For Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EH&S.

    • Prevent entry into the area.

  • In Case of Personnel Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[8].

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[1].

    • Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor[1].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste containing 1,3-Dimethyl-3-butenyl salicylate.

G start Waste Containing 1,3-Dimethyl-3-butenyl Salicylate is_pure Is it pure or mixed only with non-hazardous waste (e.g., buffer, water)? start->is_pure is_flammable Is it mixed with flammable solvents (e.g., ethanol, acetone)? is_pure->is_flammable No container_non_rcra Collect in container labeled: 'NON-RCRA REGULATED WASTE' 'Environmental Hazard' (e.g., Salicylate Waste) is_pure->container_non_rcra Yes is_halogenated Is it mixed with halogenated solvents (e.g., DCM, chloroform)? is_flammable->is_halogenated No container_flammable Collect in container labeled: 'HAZARDOUS WASTE' 'Flammable Liquid' (e.g., Flammable Organic Waste) is_flammable->container_flammable Yes is_halogenated->container_non_rcra No (Other) container_halogenated Collect in container labeled: 'HAZARDOUS WASTE' 'Toxic' (e.g., Halogenated Organic Waste) is_halogenated->container_halogenated Yes end_disposal Store in Secondary Containment in Satellite Accumulation Area and arrange for EH&S pickup. container_non_rcra->end_disposal container_flammable->end_disposal container_halogenated->end_disposal

Caption: Waste Segregation Workflow for 1,3-Dimethyl-3-butenyl Salicylate.

References

  • Safety Data Sheet (General). (n.d.). Generic safety data sheet information points compiled from multiple sources. Thermo Fisher Scientific & other chemical suppliers.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . (2025, October 28). UC San Diego Environment, Health & Safety. [Link]

  • Best Practices for Managing Laboratory Waste . (2025, October 23). Republic Services. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Texas Woman's University. [Link]

  • Hazardous Waste Disposal Procedures Handbook . (n.d.). Campus Safety Division. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 2,3-Dimethyl-1,3-butadiene . (2017, November 13). Chem Service. [Link]

  • 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339 . (n.d.). PubChem. [Link]

  • (Z)-3-hexen-1-yl salicylate . (n.d.). The Good Scents Company. [Link]

  • Hazardous Waste and Disposal Considerations . (n.d.). American Chemical Society. [Link]

  • Defining Hazardous Waste . (2025, October 15). California Department of Toxic Substances Control. [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024, August 16). National Science Teaching Association. [Link]

  • 1,3-dimethyl-3-butenyl salicylate . (n.d.). The Good Scents Company. [Link]

  • Safety Data Sheet for hexenyl cis-3 salicylate. (2015, November 21).
  • cis-3-Hexenyl salicylate | C13H16O3 | CID 6021887 . (n.d.). PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 1,3-Dimethyl-3-butenyl salicylate

Advanced Laboratory Safety and Handling Guide for 1,3-Dimethyl-3-butenyl Salicylate Executive Summary 1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a specialized organic ester utilized primarily in fragrance form...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Guide for 1,3-Dimethyl-3-butenyl Salicylate

Executive Summary

1,3-Dimethyl-3-butenyl salicylate (CAS 80118-10-1) is a specialized organic ester utilized primarily in fragrance formulation and as an intermediate in advanced drug development. While aggregated reports often classify it outside of severe GHS hazard criteria[1], its structural identity as a salicylate ester demands rigorous laboratory safety protocols. Salicylates are known for their ability to penetrate the skin barrier and cause localized or systemic toxicity (salicylism) upon prolonged exposure[2]. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling, personal protective equipment (PPE) selection, and disposal, ensuring safety and scientific integrity.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of 1,3-Dimethyl-3-butenyl salicylate is the foundation of effective risk mitigation. The compound's high lipophilicity dictates its behavior upon biological contact, specifically its high potential for dermal absorption.

Table 1: Physicochemical Properties & Safety Implications

PropertyValueSafety Implication
CAS Number 80118-10-1Unique identifier for SDS tracking and regulatory compliance[3].
Molecular Weight 220.26 g/mol Moderate size; capable of crossing the stratum corneum[1].
Boiling Point 304.00 - 307.00 °CLow volatility at room temperature; minimizes ambient vapor risk[4].
Vapor Pressure 0.000450 mmHg @ 25 °CInhalation risk is low unless mechanically aerosolized[4].
LogP (Octanol/Water) 4.393 (est)Highly lipophilic; necessitates impermeable, chemically resistant gloves[4].
Flash Point 121.10 °C (250 °F)Combustible; must be kept away from open flames and strong oxidizers[3].
Density 1.037 g/cm³Sinks in water; relevant for spill containment and biphasic extractions[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is directly informed by the chemical's lipophilicity and ester functional group. Do not rely on baseline laboratory PPE when handling concentrated salicylate esters.

  • Hand Protection (Gloves):

    • Requirement: Nitrile or Butyl rubber gloves (minimum 0.11 mm thickness).

    • Causality: Latex is highly permeable to lipophilic organic esters. Nitrile provides a robust barrier against 1,3-Dimethyl-3-butenyl salicylate, preventing dermal partitioning and subsequent systemic absorption[5].

  • Eye Protection:

    • Requirement: Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).

    • Causality: Salicylate esters can cause severe ocular irritation and potential corneal damage[6]. Standard safety glasses with side shields are insufficient against liquid splashes during pipetting.

  • Respiratory Protection:

    • Requirement: Work within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood (face velocity >100 fpm). If ventilation is compromised, a half-face respirator with organic vapor (OV) cartridges is required[7].

    • Causality: While the vapor pressure is negligible at standard temperature and pressure (STP), processes like sonication, vortexing, or heating generate aerosols that easily bypass upper respiratory defenses[2].

  • Body Protection:

    • Requirement: Flame-resistant, fluid-impermeable laboratory coat and closed-toe shoes.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, researchers must follow a strict procedural methodology when dispensing and formulating this compound.

Step-by-Step Dispensing Methodology:

  • Pre-Operation Verification: Inspect all PPE. Verify that the fume hood is operational and the sash is positioned at the designated safe height.

  • Preparation of Receptacles: Place the primary container of 1,3-Dimethyl-3-butenyl salicylate and the receiving vessel (e.g., volumetric flask) inside a secondary containment tray within the fume hood.

  • Dispensing: Using a positive displacement pipette, transfer the required volume.

    • Causality: The compound's density (1.037 g/cm³)[3] and potential viscosity make standard air-displacement pipettes inaccurate and prone to dripping, increasing contamination risk.

  • Sealing and Decontamination: Immediately seal both the primary and receiving containers. Wipe the exterior of the containers with a 70% isopropanol wipe to remove micro-droplets.

  • Post-Operation: Dispose of pipette tips and wipes in a designated solid hazardous waste container. Wash hands thoroughly with soap and water[6].

OperationalWorkflow Start Pre-Operation: PPE Verification FumeHood Transfer to Fume Hood Start->FumeHood Ensure airflow >100 fpm Dispense Dispense via Closed System FumeHood->Dispense Minimize aerosolization Mix Formulation / Mixing Dispense->Mix Controlled addition Decontaminate Surface Decontamination Mix->Decontaminate Post-experiment wipe down Waste Waste Segregation Decontaminate->Waste Dispose PPE & Wipes

Caption: Workflow for the safe handling and formulation of 1,3-Dimethyl-3-butenyl salicylate.

Spill Response & Environmental Containment

In the event of a spill, immediate and structured action is critical to minimize exposure and environmental contamination. The compound's low water solubility (approx. 8.4 mg/L) means it cannot be simply washed down the drain[4].

Step-by-Step Spill Cleanup Methodology:

  • Evacuation and Assessment: Alert personnel in the immediate vicinity. Assess the spill volume. For spills >500 mL, evacuate the lab and contact the institutional HazMat team.

  • Containment: For minor spills (<500 mL), don appropriate PPE. Dike the perimeter of the spill using universal absorbent pads or chemical spill socks to prevent spreading[8].

  • Absorption: Cover the liquid entirely with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth)[5].

    • Causality: Salicylates are combustible (Flash Point 121.10 °C)[3]. Mixing organic esters with porous combustible absorbents like sawdust increases fire risk.

  • Collection: Using non-sparking tools, carefully scoop the saturated absorbent into a heavy-duty, sealable polypropylene waste bag or rigid container[8].

  • Decontamination: Wash the spill surface with a mild detergent solution.

    • Causality: Water alone will not dissolve the highly lipophilic ester (LogP 4.393)[4]. Surfactants are required to break down the residual chemical film. Wipe dry and dispose of the cleaning materials as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor Spill (<500 mL) Assess->Minor Localized Major Major Spill (>500 mL) Assess->Major Widespread Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate & Call HazMat Team Major->Evacuate Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect

Caption: Decision matrix for chemical spill response and containment procedures.

Waste Disposal & Decommissioning Plan

Improper disposal of 1,3-Dimethyl-3-butenyl salicylate can lead to long-term aquatic toxicity, a common hazard profile for complex organic esters[6]. It has been rigorously evaluated by the Research Institute for Fragrance Materials (RIFM) for its environmental and toxicological footprint[9].

Disposal Protocol:

  • Segregation: Do not mix salicylate waste with strong oxidizing agents or strong acids/bases.

    • Causality: Mixing with strong bases can trigger exothermic hydrolysis, rapidly generating salicylic acid and heat.

  • Labeling: Collect all liquid waste in a designated, chemically compatible container (e.g., HDPE jerrycan). Label clearly with "Hazardous Waste: 1,3-Dimethyl-3-butenyl salicylate (Organic Ester)" and the accumulation start date.

  • Solid Waste: Contaminated gloves, pipette tips, and absorbent materials must be placed in a solid hazardous waste bin, double-bagged, and sealed.

  • Institutional Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration. Never discharge into the municipal sewer system [2].

References

  • Title: 1,3-Dimethyl-3-butenyl salicylate | C13H16O3 | CID 16205339 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Title: Salicylic Acid Safety and Handling Guide Source: Lab Alley URL:[Link]

  • Title: 1,3-dimethyl-3-butenyl salicylate, 80118-10-1 Source: The Good Scents Company URL:[Link]

  • Title: Safety Data Sheet Methyl Salicylate Source: Cochise College URL:[Link]

  • Title: Salicylic acid - Safety Data Sheet Source: Geneseo URL:[Link]

  • Title: RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-butenyl salicylate, CAS Registry Number 80118-10-1 Source: PubMed (Food and Chemical Toxicology) URL:[Link]

Sources

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